dBRD 9-A
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N7O8/c1-47(23-31-34(56-3)20-26(21-35(31)57-4)30-24-48(2)40(53)29-22-43-19-16-27(29)30)25-37(51)45-18-10-8-6-5-7-9-17-44-32-13-11-12-28-38(32)42(55)49(41(28)54)33-14-15-36(50)46-39(33)52/h11-13,16,19-22,24,33,44H,5-10,14-15,17-18,23,25H2,1-4H3,(H,45,51)(H,46,50,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDINQSNMYRVAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170679-42-0 | |
| Record name | 2-((2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)(methyl)amino)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of dBRD9-A
Audience: Researchers, scientists, and drug development professionals.
Introduction
dBRD9-A is a potent and selective chemical degrader of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] As a Proteolysis-Targeting Chimera (PROTAC), dBRD9-A represents a novel therapeutic strategy that leverages the cell's own protein disposal machinery to eliminate target proteins, rather than merely inhibiting them.[3][4] This approach has shown significant promise in preclinical models of cancers that are dependent on BRD9, such as synovial sarcoma and multiple myeloma.[1][5] This guide provides a detailed examination of the core mechanism, downstream cellular consequences, quantitative performance, and key experimental methodologies associated with dBRD9-A.
Core Mechanism of Action: Targeted Protein Degradation
The fundamental mechanism of dBRD9-A is to function as a heterobifunctional molecule that induces the proximity between BRD9 and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system (UPS) for targeted protein degradation.[3][6]
The process unfolds in a catalytic cycle:
-
Ternary Complex Formation: dBRD9-A possesses two distinct binding moieties connected by a linker. One end binds selectively to the bromodomain of BRD9, while the other engages Cereblon (CRBN), a substrate receptor component of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] This simultaneous binding forms a transient ternary complex consisting of BRD9, dBRD9-A, and the E3 ligase.[6]
-
Ubiquitination: Within the ternary complex, the E3 ligase is brought into close proximity to BRD9. This allows the ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BRD9 protein.[3] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[3] The proteasome captures the ubiquitinated BRD9, unfolds it, and degrades it into small peptides.
-
Recycling of dBRD9-A: After inducing ubiquitination, dBRD9-A is released from the complex and can proceed to bind another BRD9 protein and E3 ligase, repeating the degradation cycle.[3]
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Role of dBRD9-A in Chromatin Remodeling: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of dBRD9-A, a potent and selective chemical degrader of Bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera (PROTAC), dBRD9-A offers a powerful tool to investigate the functions of BRD9, a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. This document details the mechanism of action of dBRD9-A, its impact on chromatin structure and gene expression, and its therapeutic potential in various diseases, particularly cancer. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: BRD9 and the ncBAF Complex
The mammalian SWI/SNF (Switch/Sucrose Non-Fermentable) complexes are ATP-dependent chromatin remodeling enzymes that play a crucial role in regulating gene expression by altering the structure of chromatin.[1] These complexes are essential for various cellular processes, including transcription, DNA repair, and replication. There are three major subfamilies of SWI/SNF complexes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and the more recently identified non-canonical BAF (ncBAF) or GBAF complex.[1][2][3]
BRD9 is a defining subunit of the ncBAF complex.[3][4] Unlike the cBAF and PBAF complexes, the ncBAF complex is characterized by the presence of BRD9 and GLTSCR1/1L and the absence of other core subunits like ARID1A/B and SMARCB1.[3][4] The bromodomain of BRD9 functions as an epigenetic "reader" that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby targeting the ncBAF complex to specific genomic loci.[5] This targeted remodeling of chromatin structure by the ncBAF complex is critical for the regulation of gene expression.
dBRD9-A: A Chemical Probe for BRD9 Degradation
dBRD9-A is a heterobifunctional molecule known as a PROTAC. It is an optimized analog of the earlier reported dBRD9.[6] PROTACs are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. dBRD9-A consists of three key components:
-
A ligand that specifically binds to the bromodomain of BRD9.
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A linker that connects these two ligands.
The binding of dBRD9-A to both BRD9 and CRBN brings them into close proximity, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome. This targeted degradation approach allows for a potent and sustained depletion of BRD9 protein levels, making dBRD9-A a valuable tool to study the functional consequences of BRD9 loss.
Mechanism of Action of dBRD9-A
The mechanism of dBRD9-A-mediated degradation of BRD9 is a multi-step process that leverages the cell's natural protein degradation machinery.
Caption: Mechanism of dBRD9-A mediated BRD9 degradation.
Quantitative Data on dBRD9-A Activity
The following tables summarize the reported cellular activity of dBRD9-A in various cancer cell lines.
Table 1: Anti-proliferative Activity of dBRD9-A (IC50 values)
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| OPM2 | Multiple Myeloma | 10 - 100 | [1] |
| H929 | Multiple Myeloma | 10 - 100 | [1] |
| MM.1S | Multiple Myeloma | 10 - 100 | [1] |
| HSSYII | Synovial Sarcoma | Potent (µM range for inhibitors) | [6][7] |
| SYO1 | Synovial Sarcoma | Potent (µM range for inhibitors) | [6] |
| MV4-11 | Acute Myeloid Leukemia | 1 - 100 | [8] |
| SKM-1 | Acute Myeloid Leukemia | 1 - 100 | [8] |
| Kasumi-1-luc+ | Acute Myeloid Leukemia | 10 - 100 | [8] |
Table 2: BRD9 Degradation Activity of dBRD9-A (DC50 values)
| Cell Line | Cancer Type | DC50 (nM) | Time (hours) | Citation(s) |
| MOLM-13 | Acute Myeloid Leukemia | 56.6 (for dBRD9) | Not Specified | [9] |
| C6 | Acute Myeloid Leukemia | 1.02 ± 0.52 | Not Specified | [10] |
Table 3: Effect of dBRD9-A on Gene Expression
| Gene/Pathway | Effect of dBRD9-A Treatment | Fold Change/Significance | Cell Line(s) | Citation(s) |
| Ribosome Biogenesis Genes | Downregulation | Significant downregulation of multiple genes (e.g., RRS1, PES1, BOP1) | OPM2, H929 | [1][11] |
| MYC | Downregulation | Decreased mRNA and protein levels | OPM2, H929 | [1][11][12] |
| Interferon-Stimulated Genes (ISGs) | Selective downregulation | Reduced induction of a subset of ISGs (e.g., MX1, IFITM1) | A549 | [13][14] |
| TGF-β/Activin/Nodal Pathway | Downregulation of pathway components | Decreased expression of GDF3, TGFB2, NODAL, etc. | hESCs | [15] |
| Wnt Signaling Pathway | Downregulation of Wnt ligands | Decreased expression of WNT3 and WNT3A | hESCs | [15] |
Signaling Pathways Modulated by dBRD9-A
dBRD9-A-mediated degradation of BRD9 has been shown to impact several key signaling pathways involved in cell proliferation, differentiation, and survival.
Ribosome Biogenesis Pathway
Depletion of BRD9 using dBRD9-A leads to a significant downregulation of genes involved in ribosome biogenesis.[1][11] This is a critical pathway for cell growth and proliferation, as ribosomes are essential for protein synthesis. BRD9, as part of the ncBAF complex, is thought to directly regulate the transcription of these genes.
Caption: dBRD9-A inhibits ribosome biogenesis.
Interferon Signaling Pathway
dBRD9-A has been shown to modulate the type I interferon (IFN) response.[13][14] Specifically, the degradation of BRD9 limits the expression of a subset of interferon-stimulated genes (ISGs), which are crucial for antiviral and anti-proliferative responses. Mechanistically, BRD9 is thought to interact with STAT2, a key transcription factor in the ISGF3 complex that drives ISG expression.[13][16]
Caption: dBRD9-A modulates interferon signaling.
TGF-β/Activin/Nodal and Wnt Signaling Pathways
In the context of human embryonic stem cells (hESCs), BRD9 has been implicated in the regulation of the TGF-β/Activin/Nodal and Wnt signaling pathways.[15] Degradation of BRD9 with dBRD9-A leads to the downregulation of key components of these pathways, affecting hESC self-renewal and differentiation. BRD9 is proposed to form a complex with BRD4, SMAD2/3, and β-CATENIN to regulate the expression of target genes.[15]
Caption: dBRD9-A impacts TGF-β and Wnt signaling in hESCs.
Experimental Protocols
This section provides an overview of key experimental protocols used to study the function of dBRD9-A. While detailed, step-by-step protocols are often specific to individual laboratories and equipment, the following outlines the general procedures.
Western Blotting for BRD9 Degradation
This is a fundamental assay to confirm the degradation of BRD9 protein upon treatment with dBRD9-A.
Caption: Western Blotting experimental workflow.
Materials:
-
Cell line of interest
-
dBRD9-A and DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BRD9, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure Outline:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of dBRD9-A or for different time points. Include a DMSO vehicle control.
-
Cell Lysis: Harvest cells and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for BRD9.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands.
-
Analysis: Quantify the intensity of the BRD9 band relative to a loading control (e.g., GAPDH) to determine the extent of degradation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic regions where BRD9 is bound. Comparing ChIP-seq data from dBRD9-A-treated and control cells can reveal how BRD9 degradation affects its chromatin occupancy.
General Procedure Outline:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD9 to pull down BRD9-bound DNA fragments.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the genome to identify regions of BRD9 enrichment (peaks).
Note: Detailed protocols for ChIP-seq are highly specific and require optimization for the cell type and antibody used. Researchers should refer to established protocols and manufacturer's instructions for the specific reagents and equipment.
RNA-Sequencing (RNA-seq)
RNA-seq is used to analyze the global changes in gene expression following dBRD9-A treatment.
General Procedure Outline:
-
RNA Extraction: Treat cells with dBRD9-A or DMSO and extract total RNA.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA).
-
Fragment the remaining RNA.
-
Synthesize cDNA.
-
Add sequencing adapters.
-
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis:
-
Align sequencing reads to the transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or downregulated upon dBRD9-A treatment.
-
Note: As with ChIP-seq, specific RNA-seq protocols can vary. It is important to follow established guidelines and manufacturer's protocols for library preparation kits and sequencing platforms.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is used to identify the proteins that interact with BRD9 in the cell. This can help to elucidate the composition of the ncBAF complex and identify other potential binding partners.
General Procedure Outline:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against BRD9 to pull down BRD9 and its interacting proteins.
-
Elution: Elute the protein complexes from the antibody.
-
Mass Spectrometry: Separate and identify the proteins in the eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the BRD9 immunoprecipitation compared to a control immunoprecipitation (e.g., using a non-specific IgG antibody).
Note: IP-MS protocols require careful optimization of lysis and wash conditions to minimize non-specific binding and preserve true protein interactions.
Conclusion and Future Directions
dBRD9-A is a powerful and selective chemical tool that has significantly advanced our understanding of the role of BRD9 in chromatin remodeling and gene regulation. Its ability to induce rapid and potent degradation of BRD9 has enabled researchers to dissect the downstream consequences of BRD9 loss in various biological contexts. The findings summarized in this guide highlight the critical role of BRD9 in processes such as ribosome biogenesis and interferon signaling, and underscore its potential as a therapeutic target in diseases like cancer.
Future research will likely focus on further elucidating the specific mechanisms by which the ncBAF complex is targeted to different genomic locations and how it cooperates with other transcription factors and chromatin regulators. The development of more advanced chemical probes and the application of cutting-edge genomic and proteomic techniques will continue to unravel the complexities of BRD9 function and its role in health and disease. The promising preclinical data for BRD9 degraders also pave the way for their further evaluation in clinical settings as a novel therapeutic strategy.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Reactome | Formation of the non-canonical BAF (ncBAF) complex [reactome.org]
- 4. A non-canonical SWI/SNF complex is a synthetic lethal target in cancers driven by BAF complex perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based identification of new orally bioavailable BRD9-PROTACs for treating acute myelocytic leukemia [pubmed.ncbi.nlm.nih.gov]
- 11. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Supplementary Figure S4 from BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 13. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of dBRD9-A in Gene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function and mechanism of dBRD9-A, a chemical degrader of the bromodomain-containing protein 9 (BRD9), in the regulation of gene transcription. We will delve into the molecular pathways affected by dBRD9-A, present quantitative data from key studies, and provide detailed experimental protocols for researchers interested in this area.
Introduction: BRD9 and the Advent of dBRD9-A
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (ncBAF, also known as GBAF) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1][3] BRD9 itself is implicated in various cellular processes, and its overexpression has been linked to the progression of several cancers, including multiple myeloma, synovial sarcoma, and acute myeloid leukemia (AML).[1][2][4]
The development of targeted therapies against chromatin regulators has led to the creation of dBRD9-A, a potent and selective proteolysis-targeting chimera (PROTAC) for BRD9.[5] dBRD9-A is a heterobifunctional molecule that links a ligand for the BRD9 bromodomain to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[5][6] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.[5][6] This degradation approach offers a powerful alternative to simple inhibition, as it removes the entire protein scaffold, potentially leading to more profound and durable effects.[4]
Mechanism of Action of dBRD9-A in Gene Regulation
The primary mechanism of dBRD9-A is the targeted degradation of the BRD9 protein. This degradation has significant downstream effects on the composition and function of the ncBAF complex and, consequently, on gene transcription.
-
Disruption of the ncBAF Complex: The degradation of BRD9 leads to the disruption of the ncBAF complex. In synovial sarcoma cells, the degradation of BRD9 results in the loss of other ncBAF-specific subunits, GLTSCR1 and GLTSCR1L, from the SS18-SSX fusion protein-containing complexes.[4] This indicates that BRD9 is essential for the proper assembly and stability of these oncogenic complexes.[4]
-
Transcriptional Reprogramming: By inducing the degradation of BRD9, dBRD9-A triggers significant changes in gene expression. In multiple myeloma, depletion of BRD9 with dBRD9-A leads to the downregulation of genes involved in ribosome biogenesis and rRNA processing.[1][7] This is a critical pathway for cancer cell growth and survival.[1] Similarly, in synovial sarcoma, dBRD9-A treatment leads to the downregulation of an oncogenic transcriptional program driven by the SS18-SSX fusion protein, particularly at super-enhancer regions.[4]
-
Interplay with MYC and BRD4: BRD9 function is often intertwined with the master regulator MYC and the BET bromodomain protein BRD4. In multiple myeloma, BRD9 cooperates with BRD4 to enhance the transcriptional function of MYC, particularly at the promoter regions of ribosome biogenesis genes.[1][8] The degradation of BRD9 disrupts this cooperation, leading to reduced expression of MYC and its target genes.[1]
-
Impact on Chromatin Accessibility: In SMARCB1-deficient cancers, BRD9 plays a role in maintaining chromatin accessibility at specific genomic loci.[9] The loss of BRD9 can, therefore, alter the chromatin landscape, affecting the binding of transcription factors and the overall transcriptional output.[9]
Diagram 1: Mechanism of dBRD9-A
Caption: Mechanism of dBRD9-A as a PROTAC, leading to the degradation of BRD9.
Quantitative Data on dBRD9-A's Effects
The following tables summarize quantitative data from various studies on dBRD9-A, providing insights into its potency and effects on gene and protein expression.
Table 1: In Vitro Potency of dBRD9-A in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | Duration of Treatment | Reference |
| OPM2 | Multiple Myeloma | 10 - 100 | 5 days | [1] |
| H929 | Multiple Myeloma | 10 - 100 | 5 days | [1] |
| MM.1S | Multiple Myeloma | 10 - 100 | 5 days | [1] |
| HSSYII | Synovial Sarcoma | ~50 | 9 days | [4] |
| SYO1 | Synovial Sarcoma | ~50 | 9 days | [4] |
| LNCaP | Prostate Cancer | ~3000 (I-BRD9) | 5 days | [10] |
| VCaP | Prostate Cancer | ~3000 (I-BRD9) | 5 days | [10] |
| 22Rv1 | Prostate Cancer | ~3000 (I-BRD9) | 5 days | [10] |
| C4-2 | Prostate Cancer | ~3000 (I-BRD9) | 5 days | [10] |
Note: IC50 values for prostate cancer cell lines are for the inhibitor I-BRD9, as specified in the reference.
Table 2: Gene Expression Changes Induced by dBRD9-A (RNA-seq)
| Cell Line | Treatment Conditions | Upregulated Genes | Downregulated Genes | Key Downregulated Pathways | Reference |
| OPM2 | 100 nmol/L dBRD9-A for 24 hrs | 766 | 597 | Ribosome biogenesis, rRNA processing | [1] |
| HSSYII | 100 nM dBRD9-A for 6 hrs | Not specified | 220 | Oncogenic transcriptional programs | [4][11] |
| LNCaP | 0.5 µM dBRD9 for 24 hrs | Not specified | Not specified | Overlap with androgen-induced genes | [10] |
Table 3: Proteomic Analysis of dBRD9-A Selectivity
| Cell Line | Treatment Conditions | Fold Change in BRD9 Abundance | Off-Target Effects | Reference |
| MOLM-13 | 100 nM dBRD9 for 2 hrs | 5.5-fold lower | 99% of 7326 proteins differed by less than 0.3-fold | [12] |
| HSSYII | 100 nM dBRD9-A for 6-72 hrs | Near complete degradation | No effect on BRD4, BRD7, SMARCA2/4 | [1][4] |
Diagram 2: BRD9-Regulated Signaling Pathway
Caption: Pathway showing dBRD9-A's impact on BRD9, MYC, and ribosome biogenesis.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying dBRD9-A. Researchers should optimize these protocols for their specific experimental systems.
4.1 Cell Culture and dBRD9-A Treatment
-
Cell Lines: Multiple myeloma (OPM2, H929) and synovial sarcoma (HSSYII) cell lines are commonly used.[1][4]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
dBRD9-A Treatment: Prepare a stock solution of dBRD9-A in DMSO.[13] Treat cells with the desired concentration of dBRD9-A (e.g., 100 nmol/L) or DMSO as a vehicle control for the specified duration (e.g., 6, 24, or 96 hours).[1][4]
4.2 Western Blotting for BRD9 Degradation
-
Lysate Preparation: After treatment, harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against BRD9 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
4.3 Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mmol/L glycine.[14]
-
Chromatin Preparation: Lyse cells and sonicate or use enzymatic digestion (e.g., micrococcal nuclease) to shear chromatin to fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD9 or another protein of interest overnight at 4°C. Use IgG as a negative control.
-
Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome (e.g., hg19).[14] Use software like MACS2 to call peaks and perform downstream analysis to identify protein binding sites and associated genes.[14]
4.4 RNA Sequencing (RNA-seq)
-
RNA Extraction: After dBRD9-A treatment, extract total RNA from cells using a commercial kit (e.g., RNeasy Plus Mini Kit).[14]
-
Library Preparation: Prepare sequencing libraries from the total RNA, typically involving poly(A) selection for mRNA, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequence reads to a reference genome using a tool like STAR.[1] Use a package like DESeq2 to identify differentially expressed genes between dBRD9-A-treated and control samples.[1][15] Perform gene ontology and pathway analysis on the differentially expressed genes.
4.5 In Vivo Xenograft Studies
-
Cell Line Preparation: Engineer cancer cells (e.g., OPM2) to express luciferase for in vivo imaging.[1]
-
Animal Model: Inject the cells into immunodeficient mice (e.g., NSG mice).[1]
-
Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer dBRD9-A (e.g., 50 mg/kg, once a day via intraperitoneal injection) or vehicle for a specified period (e.g., 21 days).[1]
-
Monitoring: Monitor tumor growth using bioluminescence imaging and caliper measurements.[1]
-
Pharmacodynamic Analysis: At the end of the study, excise tumors and perform western blotting or immunohistochemistry to confirm BRD9 degradation in the tumor tissue.[4]
Diagram 3: ChIP-seq Experimental Workflow
Caption: A streamlined workflow for a ChIP-seq experiment to study BRD9 occupancy.
Conclusion and Future Perspectives
dBRD9-A represents a significant advancement in the targeted therapy of cancers dependent on the BRD9-containing ncBAF complex. Its mechanism of action, centered on the selective degradation of BRD9, leads to the disruption of oncogenic transcriptional programs, particularly those related to ribosome biogenesis and MYC signaling. The potent and selective nature of dBRD9-A, as demonstrated by in vitro and in vivo studies, underscores its therapeutic potential.
Future research should continue to explore the full range of cellular processes regulated by BRD9 and the ncBAF complex. A deeper understanding of the context-specific functions of BRD9 in different cancer types will be crucial for identifying patient populations most likely to benefit from dBRD9-A treatment. Furthermore, investigating potential resistance mechanisms and exploring combination therapies will be vital for the clinical translation of BRD9 degraders. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the role of dBRD9-A in gene transcription regulation and to advance its development as a novel anti-cancer agent.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting vulnerabilities of SWI/SNF chromatin remodelling complexes for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peer review in Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. bio-techne.com [bio-techne.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
dBRD9-A: A Technical Guide to a Selective BRD9 Protein Degrader
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of dBRD9-A, a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9). BRD9 is an epigenetic reader and a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, implicated in the pathology of several cancers, most notably synovial sarcoma.[1][2][3] This guide details the mechanism of action of dBRD9-A, presents its quantitative performance data, outlines key experimental protocols for its evaluation, and illustrates its impact on cellular signaling pathways.
Introduction to BRD9 and Targeted Protein Degradation
Bromodomain-containing protein 9 (BRD9) is a key subunit of the ncBAF chromatin remodeling complex.[4] Its bromodomain recognizes and binds to acetylated lysine (B10760008) residues on histones, functioning as an epigenetic "reader" that regulates gene expression.[3][5] Aberrant BRD9 function has been identified as a critical dependency in specific malignancies. In synovial sarcoma, which is characterized by an SS18-SSX fusion oncoprotein, BRD9 is integrated into oncogenic BAF complexes, where it is essential for driving the transcriptional programs that maintain tumor cell survival.[1][6][7] This dependency makes BRD9 an attractive therapeutic target.
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that overcomes limitations of traditional occupancy-based inhibitors. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system.[8][9] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[9] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
dBRD9-A: A Selective BRD9 Degrader
dBRD9-A is a novel, optimized PROTAC designed for the potent and selective degradation of the BRD9 protein.[1] It is an analog of the earlier-generation degrader, dBRD9, but features a more lipophilic alkyl linker for improved degradation properties.[1][10]
Chemical Structure and Properties
-
Chemical Name: 2-((2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)(methyl)amino)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octyl)acetamide[11]
-
Molecular Formula: C42H49N7O8
-
Molecular Weight: 779.88 g/mol [11]
-
Components: dBRD9-A is a hybrid molecule comprising a high-affinity ligand for the BRD9 bromodomain, a flexible linker, and a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][10]
Mechanism of Action
dBRD9-A operates by inducing the proximity of BRD9 to the CRL4-CRBN E3 ligase complex.[1][10] The molecule simultaneously binds to the bromodomain of BRD9 and to CRBN, forming a ternary BRD9-dBRD9-A-CRBN complex.[8] This induced proximity allows the E3 ligase to polyubiquitinate BRD9. The ubiquitin chains act as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the BRD9 protein, thereby eliminating its function within the cell.[1][8] This degradation is dependent on both CRBN and engagement with the BRD9 bromodomain.[1]
Quantitative Performance Data
The efficacy of dBRD9-A is characterized by its high potency in inducing BRD9 degradation, its selectivity over other bromodomain-containing proteins, and its potent anti-proliferative effects in cancer cell lines.
Degradation Potency and Efficacy
dBRD9-A induces rapid and profound degradation of BRD9 at nanomolar concentrations.[1][11]
| Compound | Cell Line | Concentration | Treatment Time | Outcome | Reference |
| dBRD9-A | HSSYII, SYO1 | 100 nM | 6 - 72 hours | Near-complete degradation of BRD9 protein. | [1] |
| dBRD9-A | HSSYII | 100 nM | 24 hours | Significant reduction in BRD9 genomic occupancy. | [1] |
| dBRD9 | MOLM-13 | 0.5 - 5000 nM | 4 hours | Dose-dependent reduction in BRD9 expression. | [12] |
| dBRD9 | MOLM-13 | 100 nM | 2 hours | 5.5-fold median lower abundance of BRD9. | [13][14] |
Selectivity Profile
A key feature of dBRD9-A is its high selectivity for BRD9, minimizing off-target effects, particularly against the closely related Bromodomain and Extra-Terminal domain (BET) family proteins like BRD4.[1][12]
| Assay Type | Compound | Details | Outcome | Reference |
| Bromoscan | dBRD9-A | Phage-displayed bromodomain displacement assay. | Highly specific binder of the BRD9 bromodomain. | [1] |
| Western Blot | dBRD9 | MOLM-13 cells treated up to 5000 nM. | No significant effect on BRD4 or BRD7 expression. | [12] |
| Proteomics | dBRD9 | Whole-cell lysate proteomics in MOLM-13 cells. | BRD9 was the only protein showing significant reduction. | [13][14] |
Cellular Activity
dBRD9-A demonstrates potent anti-proliferative activity in cancer cell lines that are dependent on BRD9 function.
| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |
| dBRD9-A | HSSYII, SYO1 (Synovial Sarcoma) | Cell Viability | More potent than BRD9 inhibitors (BI7273, I-BRD9). | [1] |
| dBRD9-A | HSSYII, SYO1 | Cell Cycle/Apoptosis | Induces G1 cell-cycle arrest and apoptosis. | [1][2] |
| dBRD9 | EOL-1 (AML) | CellTiterGlo (7 days) | 4.87 nM | [12] |
| dBRD9 | A204 (Rhabdomyosarcoma) | CellTiterGlo (7 days) | 89.8 nM | [12] |
| dBRD9 | MOLM-13 (AML) | CellTiterGlo (7 days) | Potent anti-proliferative effect. | [12] |
Biological Impact and Signaling Pathways
Role in Synovial Sarcoma
In synovial sarcoma, the SS18-SSX fusion protein aberrantly retargets BAF chromatin remodeling complexes. BRD9 is a critical component of these oncogenic complexes, and its integration is essential for maintaining the gene expression programs that drive cell growth.[1][6] dBRD9-A-mediated degradation of BRD9 disrupts the function of these complexes, leading to the downregulation of oncogenic transcriptional programs, cell cycle arrest, apoptosis, and inhibition of tumor progression in vivo.[1][15]
Involvement in Other Cancers
Beyond synovial sarcoma, BRD9 has been identified as a therapeutic target in other cancers.
-
Multiple Myeloma: High BRD9 expression is a poor prognostic factor. dBRD9-A inhibits multiple myeloma cell growth by downregulating ribosome biogenesis genes and the master regulator MYC.[2]
-
Acute Myeloid Leukemia (AML): The predecessor compound, dBRD9, shows potent anti-proliferative effects in AML cell lines like EOL-1 and MOLM-13.[12]
Key Experimental Protocols
Herein are detailed methodologies for key cellular assays to characterize the activity of dBRD9-A.
Western Blot Analysis for BRD9 Degradation
This protocol confirms the dose- and time-dependent degradation of the BRD9 protein following treatment with dBRD9-A.[8][16]
-
Materials:
-
Cell Line: HSSYII or other relevant cancer cell line.
-
Reagents: dBRD9-A, DMSO (vehicle control), cell culture medium.
-
Buffers: Ice-cold PBS, RIPA lysis buffer with protease/phosphatase inhibitors.
-
Antibodies: Rabbit anti-BRD9 (e.g., Bethyl Labs A303-781A), mouse anti-GAPDH or anti-β-actin (loading control), HRP-conjugated secondary antibodies.[1][6]
-
Equipment: SDS-PAGE gels, PVDF membrane, Western blot transfer system, chemiluminescence imaging system.
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of dBRD9-A or a fixed concentration (e.g., 100 nM) for a time course (e.g., 0, 6, 12, 24, 48 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add RIPA buffer, scrape the cells, and incubate the lysate on ice for 30 minutes.[16]
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Resolve 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[16]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After final washes, add ECL substrate and image the bands using a chemiluminescence detector.
-
Analysis: Quantify band intensity and normalize to the loading control to determine the relative decrease in BRD9 protein levels.
-
Cell Viability Assay
This protocol measures the effect of dBRD9-A on cell proliferation and viability.
-
Materials:
-
Cell Line: HSSYII, SYO1, or other sensitive cell lines.
-
Reagents: dBRD9-A, cell culture medium.
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Equipment: 96-well opaque plates, plate reader with luminescence detection.
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of dBRD9-A (e.g., from 1 nM to 10 µM) in triplicate. Include DMSO-treated wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours to 9 days).[1]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control wells and plot the dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to provide evidence for the formation of the BRD9-dBRD9-A-CRBN ternary complex.[16]
-
Materials:
-
Cell Line: HEK293T or other suitable line.
-
Reagents: dBRD9-A, DMSO, proteasome inhibitor (e.g., MG132) to stabilize the complex.
-
Buffers: Non-denaturing lysis buffer, wash buffers.
-
Antibodies: Antibody against the E3 ligase (e.g., anti-CRBN) or an epitope tag, anti-BRD9 antibody.
-
Kit: Co-Immunoprecipitation Kit (e.g., Pierce™ Co-IP Kit).
-
-
Procedure:
-
Cell Treatment: Treat cells with dBRD9-A or DMSO for a short duration (e.g., 2-4 hours). Pre-treatment with a proteasome inhibitor like MG132 for 1-2 hours can help prevent the degradation of the target and stabilize the complex.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or a control IgG, coupled to magnetic beads or agarose (B213101) resin. This will "pull down" the E3 ligase and any interacting proteins.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using an anti-BRD9 antibody. The presence of a BRD9 band in the sample immunoprecipitated with the anti-CRBN antibody (and its absence or reduction in the DMSO control) indicates the formation of the ternary complex.
-
Conclusion
dBRD9-A is a highly potent and selective chemical degrader of BRD9. By hijacking the CRL4-CRBN E3 ligase, it efficiently triggers the proteasomal degradation of BRD9, offering a more robust and sustained pathway inhibition than traditional small molecule inhibitors.[1] Its efficacy in synovial sarcoma models, where BRD9 is a key functional dependency, highlights the therapeutic potential of this approach.[1][6] The data and protocols presented in this guide provide a foundational resource for researchers and drug developers working to further investigate and harness the capabilities of dBRD9-A and the broader field of targeted protein degradation.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - BRD9 [maayanlab.cloud]
- 4. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Discovery and Development of dBRD9-A: A Technical Guide to a Selective PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of dBRD9-A, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 9 (BRD9). This document details the core principles behind dBRD9-A's function, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated biological pathways.
Introduction to BRD9 as a Therapeutic Target
Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as epigenetic "readers" by recognizing acetylated lysine (B10760008) residues on histone tails. This recognition is a key step in the regulation of gene transcription. BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, and its dysregulation has been implicated in various diseases, most notably cancer.[1][2] Aberrant BRD9 activity can drive oncogenic gene expression programs, making it an attractive target for therapeutic intervention.[1] In malignancies such as synovial sarcoma, BRD9 has been identified as a critical dependency for tumor cell survival.[3][4]
dBRD9-A: A PROTAC-mediated Solution
Targeting BRD9 with small molecule inhibitors has shown some efficacy; however, these occupancy-based inhibitors can have limitations. The development of Proteolysis Targeting Chimeras (PROTACs) offers an alternative and often more effective strategy. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate a target protein.
dBRD9-A is a chemical degrader of BRD9.[5] It is a PROTAC that consists of three key components: a ligand that specifically binds to the BRD9 bromodomain, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[6][7] This tripartite structure allows dBRD9-A to act as a molecular bridge, bringing BRD9 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[6][7]
Quantitative Data Summary
The efficacy of dBRD9-A and other BRD9 degraders has been quantified across various cancer cell lines. The following tables summarize key performance metrics, including the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | E3 Ligase Recruited | Reference |
| dBRD9-A | MOLM-13 | Not specified, but effective at 100 nM | >90% | 2 | CRBN | [2] |
| dBRD9-A | Synovial Sarcoma Cells | Low nanomolar | Near complete | Not specified | CRBN | [3] |
| VZ185 | HEK293 | Not specified | Not specified | 2 | VHL | [8] |
| DBr-1 | HEK293 | 90 | Not specified | 2 | DCAF1 | [9] |
Note: DC50 and Dmax values can vary depending on the specific experimental conditions and cell line used.
Signaling Pathways and Experimental Workflows
To understand the biological context of dBRD9-A's action, it is crucial to visualize the relevant signaling pathways and the experimental workflows used for its characterization.
BRD9 Signaling Pathway
BRD9 has been shown to be involved in several cancer-related signaling pathways. Its role as a chromatin reader allows it to influence the transcription of key oncogenes.
Caption: Simplified BRD9 signaling pathway in cancer.
Mechanism of Action of dBRD9-A PROTAC
The following diagram illustrates the catalytic mechanism by which dBRD9-A induces the degradation of BRD9.
Caption: Mechanism of dBRD9-A mediated BRD9 degradation.
Experimental Workflow for dBRD9-A Characterization
A series of key experiments are necessary to characterize the activity and selectivity of dBRD9-A.
Caption: Experimental workflow for dBRD9-A characterization.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of dBRD9-A.
Western Blot Analysis for BRD9 Degradation
This protocol is used to quantify the dose- and time-dependent degradation of BRD9 protein following treatment with dBRD9-A.[6]
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, synovial sarcoma cell lines)
-
dBRD9-A
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of dBRD9-A or DMSO for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD9 band intensity to the corresponding loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the BRD9-dBRD9-A-CRBN ternary complex.
Materials:
-
Cells treated with dBRD9-A and vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against CRBN or a tag on BRD9
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse treated cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-CRBN antibody to the pre-cleared lysate and incubate to form antibody-protein complexes.
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.
Cell Viability Assay
This protocol measures the effect of dBRD9-A on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
dBRD9-A
-
Cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells at a low density in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of dBRD9-A. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For CellTiter-Glo®: Add the reagent to each well, incubate, and measure luminescence.
-
For MTT: Add MTT reagent, incubate to allow formazan (B1609692) crystal formation, solubilize the crystals, and measure absorbance.
-
-
Data Analysis: Plot the cell viability against the log of the dBRD9-A concentration and determine the IC50 value.
Quantitative Mass Spectrometry for Proteome-wide Selectivity
This advanced protocol is used to assess the selectivity of dBRD9-A across the entire proteome.
Materials:
-
Cells treated with dBRD9-A and vehicle control
-
Lysis buffer for mass spectrometry
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (for multiplexed quantification)
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer
Procedure:
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with distinct TMT reagents.
-
Peptide Fractionation: Combine the labeled peptide samples and fractionate them using HPLC to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across the different samples. Compare the abundance of each protein in the dBRD9-A-treated samples to the vehicle-treated samples to identify off-target effects.
Conclusion
dBRD9-A represents a significant advancement in the targeted degradation of BRD9. Its potent and selective mechanism of action provides a powerful tool for studying the biological functions of BRD9 and offers a promising therapeutic strategy for BRD9-dependent cancers. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize and further investigate this and similar PROTAC molecules in the pursuit of novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
The Biological Activity of dBRD9-A in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology. As a subunit of the non-canonical SWI/SNF (ncBAF or GBAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression, and its dysregulation has been implicated in the pathogenesis of various cancers.[1][2] This technical guide provides a comprehensive overview of the biological activity of dBRD9-A, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BRD9. By hijacking the cell's ubiquitin-proteasome system, dBRD9-A offers a powerful approach to interrogate BRD9 function and explore its therapeutic potential.[3] This document details the mechanism of action of dBRD9-A, its effects on key signaling pathways, and its anti-cancer activity in various cell lines, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Targeted Protein Degradation
dBRD9-A is a heterobifunctional molecule consisting of a ligand that binds to the bromodomain of BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[3] This tripartite binding event brings BRD9 into close proximity with the E3 ligase, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[3] This targeted degradation approach provides a distinct advantage over simple inhibition, as it eliminates the entire protein, including its non-bromodomain functions, and can lead to a more profound and sustained biological response.[4]
Figure 1: Mechanism of dBRD9-A-mediated BRD9 degradation.
Quantitative Data on the Biological Activity of dBRD9-A
The efficacy of dBRD9-A has been evaluated across a panel of cancer cell lines, demonstrating potent and selective degradation of BRD9, leading to anti-proliferative effects. The following tables summarize the key quantitative data reported in the literature.
Table 1: Anti-proliferative Activity of dBRD9-A (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 10 - 100 | 5 days | [5] |
| LNCaP | Prostate Cancer | ~500 | - | [6] |
| VCaP | Prostate Cancer | ~500 | - | [6] |
| 22Rv1 | Prostate Cancer | ~500 | - | [6] |
| C4-2 | Prostate Cancer | ~500 | - | [6] |
| HSSYII | Synovial Sarcoma | ~50 | 9 days | [7] |
| SYO1 | Synovial Sarcoma | ~50 | 9 days | [7] |
| MV4;11 | Acute Myeloid Leukemia | 1 - 10 | 6 days | [3] |
| SKM-1 | Acute Myeloid Leukemia | 1 - 10 | 6 days | [3] |
| Kasumi-1-luc+ | Acute Myeloid Leukemia | 10 - 100 | 6 days | [3] |
| EOL-1 | Acute Myeloid Leukemia | 4.872 | 7 days | [3] |
| A204 | Rhabdomyosarcoma | 89.8 | 7 days | [3] |
Table 2: BRD9 Degradation Potency of dBRD9-A (DC50 and Dmax Values)
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Assay Time (h) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | <10 | >90 | 4 | [8] |
| HCT116 | Colon Carcinoma | ~50 | >90 | 24 | [9] |
Signaling Pathways Modulated by dBRD9-A
The degradation of BRD9 by dBRD9-A leads to significant perturbations in several oncogenic signaling pathways.
The ncBAF Chromatin Remodeling Complex
BRD9 is an integral component of the ncBAF complex.[2] Its degradation can disrupt the assembly and function of this complex, leading to genome-wide changes in chromatin accessibility and gene expression.[10] In some contexts, the loss of BRD9 leads to the eviction of other ncBAF-specific subunits, such as GLTSCR1, from chromatin.[5]
Figure 2: dBRD9-A disrupts the ncBAF complex.
MYC Regulation
The MYC proto-oncogene is a master regulator of cell proliferation and is frequently dysregulated in cancer.[11] BRD9 has been shown to be a critical regulator of MYC expression.[2][5] dBRD9-A-mediated degradation of BRD9 leads to a significant downregulation of MYC mRNA and protein levels in several cancer types, including multiple myeloma.[5] This is thought to occur through the disruption of BRD9's role in maintaining an open chromatin state at the MYC promoter and enhancer regions.[2]
Figure 3: dBRD9-A downregulates MYC expression.
STAT5 Signaling
The Signal Transducer and Activator of Transcription 5 (STAT5) pathway is another important signaling cascade involved in cell proliferation and survival, particularly in hematological malignancies.[2] BRD9 has been identified as a key regulator of the STAT5 pathway.[2][12] Degradation of BRD9 can lead to the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway.[12] This, in turn, leads to decreased phosphorylation and activation of STAT5, resulting in the downregulation of STAT5 target genes and the induction of apoptosis.[13][14]
Figure 4: dBRD9-A modulates the STAT5 signaling pathway.
Ribosome Biogenesis
Recent studies have highlighted a novel role for BRD9 in the regulation of ribosome biogenesis.[5][15] Degradation of BRD9 by dBRD9-A has been shown to downregulate the expression of genes involved in ribosome biogenesis and rRNA processing.[4][5] This disruption of ribosome production can lead to cellular stress and contribute to the anti-proliferative effects of dBRD9-A.[5]
Apoptosis
The culmination of the signaling perturbations induced by dBRD9-A is often the induction of apoptosis, or programmed cell death.[3] This is evidenced by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), key markers of the apoptotic cascade.[16][17] The pro-apoptotic effects of dBRD9-A are a direct consequence of the downregulation of survival signals (e.g., from the MYC and STAT5 pathways) and the induction of cellular stress.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of dBRD9-A in cancer cells.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to confirm the dose- and time-dependent degradation of BRD9 protein following treatment with dBRD9-A.[3]
Workflow:
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma [iris.unito.it]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Impact of dBRD9-A on the Noncanonical BAF Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The noncanonical SWI/SNF (switch/sucrose non-fermentable) complex, also known as ncBAF or GBAF, is a critical regulator of chromatin architecture and gene expression. A key subunit of this complex is the bromodomain-containing protein 9 (BRD9). Recent advancements in targeted protein degradation have led to the development of dBRD9-A, a potent and selective heterobifunctional degrader of BRD9. This technical guide provides an in-depth analysis of the effects of dBRD9-A on the ncBAF complex, consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular processes. The degradation of BRD9 by dBRD9-A disrupts the integrity and function of the ncBAF complex, leading to significant downstream effects on gene transcription and cellular viability, highlighting a promising therapeutic avenue in oncology and other diseases.
Introduction to the Noncanonical BAF (ncBAF) Complex
The mammalian SWI/SNF chromatin remodeling complexes are a family of multi-subunit machines that utilize the energy of ATP hydrolysis to modulate the structure of chromatin. These complexes play a pivotal role in regulating gene expression by altering the accessibility of DNA to transcription factors and other regulatory proteins. There are three main subtypes of BAF complexes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and the noncanonical BAF (ncBAF) complex.[1][2]
The ncBAF complex is distinguished from its canonical counterparts by a unique subunit composition. Notably, it lacks the ARID1A/B and DPF1/2/3 subunits characteristic of cBAF and the ARID2, PBRM1, and BRD7 subunits of PBAF.[3] Instead, the ncBAF complex is defined by the presence of the bromodomain-containing protein BRD9 and the GLTSCR1 (glioma tumor suppressor candidate region gene 1) or its paralog GLTSCR1L.[4][5] BRD9 serves as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones, thereby targeting the ncBAF complex to specific genomic loci.[6]
Core Components of the Human ncBAF Complex:
-
ATPase Subunits (mutually exclusive):
-
SMARCA4 (BRG1)
-
SMARCA2 (BRM)
-
-
Core Subunits:
-
SMARCC1 (BAF155)
-
SMARCD1 (BAF60a)
-
ACTL6A (BAF53a)
-
SMARCB1 (BAF47/INI1/SNF5) - Notably, some studies suggest ncBAF complexes lack SMARCB1.[5]
-
-
ncBAF-Specific Subunits:
-
BRD9
-
GLTSCR1 (BICRA)
-
GLTSCR1L (BICRAL)
-
-
Other Associated Subunits:
-
Actin (ACTB)
-
dBRD9-A: A PROTAC-Mediated Degrader of BRD9
dBRD9-A is a heterobifunctional small molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of the BRD9 protein. The molecule consists of three key components: a ligand that binds to the bromodomain of BRD9, a ligand that recruits an E3 ubiquitin ligase (typically Cereblon [CRBN]), and a flexible linker connecting the two ligands.
The mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. By simultaneously binding to BRD9 and the E3 ligase, dBRD9-A facilitates the formation of a ternary complex. This proximity enables the E3 ligase to polyubiquitinate BRD9, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted degradation of BRD9 leads to the functional disruption of the ncBAF complex.
Quantitative Effects of dBRD9-A on Cellular Systems
The efficacy of dBRD9-A has been quantified in numerous cancer cell lines, demonstrating its potent and selective activity. The key metrics used to evaluate its performance are the half-maximal degradation concentration (DC₅₀) and the half-maximal inhibitory concentration (IC₅₀).
Table 1: Half-Maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) | E3 Ligase | Reference |
| dBRD9-A | MOLM-13 | ~1 | 2 | Cereblon | [7] |
| dBRD9-A | HSSYII | < 100 | 6 | Cereblon | [8] |
| dBRD9 | MM.1S | ~10 | 4 | Cereblon | |
| VZ185 | - | 4.5 | - | VHL | |
| DBr-1 | - | 90 | - | DCAF1 |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of dBRD9-A
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Time (days) | Reference |
| SYO-1 | Synovial Sarcoma | < 500 | 9 | |
| HSSYII | Synovial Sarcoma | < 500 | 9 | |
| OPM2 | Multiple Myeloma | 10-100 | 5 | |
| H929 | Multiple Myeloma | 10-100 | 5 | |
| EOL-1 | Acute Myeloid Leukemia | < 100 | 5 | [7] |
| MOLM-13 | Acute Myeloid Leukemia | < 100 | 5 | [7] |
Experimental Protocols
Western Blotting for BRD9 Degradation
This protocol is designed to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with dBRD9-A.
Materials:
-
Cancer cell line of interest
-
dBRD9-A (and DMSO as a vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells). Treat cells with a range of dBRD9-A concentrations or for various time points. Include a DMSO-treated vehicle control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and image using a chemiluminescence detection system.
-
Loading Control: Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the BRD9 band intensity to the corresponding loading control band intensity.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of dBRD9-A on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
dBRD9-A (and DMSO as a vehicle control)
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating: Seed cells at an appropriate density in an opaque-walled multi-well plate.
-
Compound Treatment: Treat cells with a serial dilution of dBRD9-A. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 3-5 days).
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
-
Lysis and Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the dBRD9-A concentration to calculate the IC₅₀ value.
Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS) for ncBAF Complex Analysis
This protocol is designed to analyze the composition of the ncBAF complex and assess the impact of dBRD9-A on its integrity.
Materials:
-
Cell line of interest
-
dBRD9-A (and DMSO as a vehicle control)
-
Antibodies for immunoprecipitation (e.g., anti-SMARCA4, anti-BRD9, anti-GLTSCR1)
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., non-denaturing buffer such as Triton X-100 based buffer) with protease and phosphatase inhibitors
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Procedure:
-
Cell Treatment and Lysis: Treat cells with dBRD9-A or DMSO for the desired time. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the cleared lysates with the primary antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Sample Preparation for Mass Spectrometry:
-
Reduce and alkylate the eluted proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify the proteins in the sample using a protein database search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of the identified proteins between the dBRD9-A-treated and control samples to determine the effect of BRD9 degradation on the association of other ncBAF subunits.
-
Visualizing the Molecular Mechanisms and Workflows
Signaling Pathways and Logical Relationships
Caption: Mechanism of dBRD9-A-mediated BRD9 degradation and ncBAF complex disruption.
Experimental Workflows
Caption: Western Blotting experimental workflow for assessing BRD9 degradation.
Caption: Co-Immunoprecipitation Mass Spectrometry workflow for ncBAF complex analysis.
Downstream Consequences of BRD9 Degradation
The degradation of BRD9 and the subsequent disruption of the ncBAF complex have profound effects on cellular function, primarily through the alteration of gene expression programs.
-
Altered Chromatin Accessibility: The ncBAF complex is crucial for maintaining accessible chromatin at specific genomic loci. Loss of BRD9 leads to decreased chromatin accessibility at enhancers and promoters that are normally targeted by the ncBAF complex.[4]
-
Transcriptional Reprogramming: The changes in chromatin accessibility result in widespread transcriptional changes. Genes regulated by the ncBAF complex are either up- or downregulated, depending on the specific genomic context. In several cancer models, BRD9 degradation leads to the downregulation of oncogenic transcriptional programs.[8]
-
Impaired Cancer Cell Viability: The disruption of these critical transcriptional networks ultimately leads to a reduction in cancer cell proliferation, cell cycle arrest, and in some cases, apoptosis. This is reflected in the potent low nanomolar IC₅₀ values of dBRD9-A across a range of cancer cell lines.
Conclusion
dBRD9-A is a powerful chemical probe and a promising therapeutic candidate that effectively induces the degradation of BRD9, a key component of the noncanonical BAF chromatin remodeling complex. The targeted degradation of BRD9 disrupts the integrity and function of the ncBAF complex, leading to significant alterations in chromatin structure, gene expression, and ultimately, a loss of viability in cancer cells dependent on BRD9 function. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of the ncBAF complex in health and disease and to advance the development of targeted protein degraders as a novel therapeutic modality.
References
- 1. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. portlandpress.com [portlandpress.com]
- 4. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-canonical SWI/SNF complex is a synthetic lethal target in cancers driven by BAF complex perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
The Core Structure and Mechanism of dBRD9-A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of dBRD9-A, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, experimental applications, and the underlying signaling pathways it modulates.
Core Concepts: dBRD9-A as a PROTAC
dBRD9-A is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). Its structure consists of three key components: a ligand that specifically binds to the BRD9 bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN). This tripartite architecture allows dBRD9-A to act as a molecular bridge, bringing BRD9 into close proximity with the cell's natural protein disposal machinery.
Mechanism of Action
The primary mechanism of dBRD9-A involves hijacking the ubiquitin-proteasome system to induce the targeted degradation of BRD9. This process can be summarized in the following steps:
-
Ternary Complex Formation : dBRD9-A simultaneously binds to the BRD9 protein and the CRBN E3 ubiquitin ligase, forming a transient ternary complex.
-
Ubiquitination : The proximity induced by dBRD9-A allows the E3 ligase to efficiently transfer ubiquitin molecules to the BRD9 protein, tagging it for degradation.
-
Proteasomal Degradation : The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained depletion of cellular BRD9 levels.
This targeted degradation approach offers a significant advantage over traditional small molecule inhibition, as it can eliminate the entire protein, thereby abrogating both its scaffolding and enzymatic functions.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of dBRD9-A in various cancer cell lines.
Table 1: Half-maximal Inhibitory Concentration (IC₅₀) of dBRD9-A
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Duration |
| MV4;11 | Acute Myeloid Leukemia | 1 - 10 | 6 days |
| SKM-1 | Acute Myeloid Leukemia | 1 - 10 | 6 days |
| Kasumi-1-luc+ | Acute Myeloid Leukemia | 10 - 100 | 6 days |
| Synovial Sarcoma Cells | Synovial Sarcoma | ~µM range | Not Specified |
Table 2: Degradation Parameters of BRD9 Degraders
While specific DC₅₀ (half-maximal degradation concentration) and Dmax (maximum degradation) values for dBRD9-A are not consistently reported across public literature, data from analogous BRD9 degraders provide a general indication of their potency.
| Degrader | Cell Line | DC₅₀ (nM) | Dmax (%) | E3 Ligase Recruited |
| dBRD9 | HEK293 | Not Specified | >90% | CRBN |
| VZ185 | HEK293 | ~4.5 | >90% | VHL |
| DBr-1 | HEK293 | ~90 | >90% | DCAF1 |
It is important to note that DC₅₀ and Dmax values can vary significantly based on the specific cell line, treatment duration, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of dBRD9-A.
Western Blotting for BRD9 Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of BRD9 protein in response to dBRD9-A treatment.
Materials:
-
Cancer cell line of interest (e.g., MV4;11, SKM-1, Synovial Sarcoma lines)
-
dBRD9-A (and DMSO as a vehicle control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
For adherent cells, allow them to attach overnight.
-
Treat cells with varying concentrations of dBRD9-A or DMSO for the desired time points.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and image using a chemiluminescence detection system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize BRD9 levels to the loading control.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of dBRD9-A on cell proliferation and viability by quantifying ATP levels.[1]
Materials:
-
Cancer cell line of interest
-
dBRD9-A (and DMSO as a vehicle control)
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells at an appropriate density in an opaque-walled multiwell plate (e.g., 1000 cells/well in a 96-well plate).[1]
-
Include wells with medium only for background luminescence measurement.
-
Treat cells with a serial dilution of dBRD9-A or DMSO.
-
Incubate for the desired duration (e.g., 3, 6, or 9 days).[1]
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control after subtracting the background luminescence.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to provide evidence for the dBRD9-A-induced ternary complex formation between BRD9 and CRBN.
Materials:
-
Cancer cell line of interest
-
dBRD9-A (and DMSO as a vehicle control)
-
Co-immunoprecipitation lysis/wash buffer
-
Primary antibodies: anti-CRBN and anti-BRD9
-
Control IgG antibody (from the same species as the IP antibody)
-
Protein A/G magnetic beads
-
Western blotting reagents (as listed in Protocol 3.1)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with dBRD9-A or DMSO for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse the cells using a non-denaturing co-immunoprecipitation lysis buffer.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an anti-CRBN antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads several times with co-immunoprecipitation wash buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using both anti-BRD9 and anti-CRBN antibodies.
-
-
Interpretation:
-
The presence of BRD9 in the sample immunoprecipitated with the anti-CRBN antibody (and vice-versa) in the dBRD9-A-treated sample, but not in the DMSO control, indicates the formation of the ternary complex.
-
Visualizing the Core Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to dBRD9-A.
Mechanism of Action of dBRD9-A
References
An In-depth Technical Guide to dBRD9-A and its Impact on Interferon-Stimulated Genes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin-remodeling complex, which plays a significant role in regulating gene expression.[1] Recent research has identified BRD9 as a key component in the transcriptional activation of a specific subset of interferon-stimulated genes (ISGs).[2][3] The molecule dBRD9-A is a highly potent and selective heterobifunctional degrader (PROTAC) that induces the proteasomal degradation of BRD9.[1] This guide provides a comprehensive overview of the mechanism of dBRD9-A, its specific impact on the interferon signaling pathway, and the resulting attenuation of antiviral responses. We present quantitative data on ISG expression, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts targeting BRD9.
The Role of BRD9 in Type I Interferon Signaling
The type I interferon (IFN) pathway is a cornerstone of the innate immune response, providing a first line of defense against viral pathogens.[4] Upon viral recognition, secreted IFNs bind to their cognate receptors (IFNAR1/IFNAR2), activating the JAK-STAT signaling cascade.[4] This leads to the phosphorylation and heterodimerization of STAT1 and STAT2, which then associate with IRF9 to form the transcription factor complex ISGF3 (Interferon-Stimulated Gene Factor 3).[5][6] ISGF3 translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of hundreds of ISGs, driving their transcription and establishing a cellular antiviral state.[7]
BRD9, as part of the ncBAF complex, functions as a critical co-regulator for the expression of a select group of these ISGs.[5][6] Mechanistically, upon interferon stimulation, BRD9 is co-recruited with the ISGF3 complex to the promoters of these specific genes.[5][8] Its presence is crucial for stabilizing the binding of the ISGF3 complex to chromatin, thereby facilitating robust transcriptional activation.[2][8] An IFN-triggered proximal association between BRD9 and STAT2 suggests a direct functional localization at these select ISG promoters.[3][4]
Mechanism of dBRD9-A
dBRD9-A is a proteolysis-targeting chimera (PROTAC), a molecule designed to specifically eliminate the BRD9 protein.[9] It consists of a ligand that binds to the BRD9 bromodomain, connected via a linker to a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][10] This ternary complex formation (BRD9–dBRD9-A–CRBN) leads to the polyubiquitination of BRD9, marking it for degradation by the 26S proteasome.[9][10] This targeted degradation is a rapid and efficient method for depleting cellular BRD9, allowing for the study of its function.
Quantitative Impact of dBRD9-A on ISG Expression
Treatment of cells with dBRD9-A prior to interferon stimulation leads to a significant and selective reduction in the expression of a subset of ISGs. This effect is not a general dampening of the interferon response but is specific to genes that are dependent on BRD9 for their full expression.[4]
RNA-Sequencing and RT-qPCR Data Summary
Studies in A549 lung carcinoma cells have shown that of 333 genes induced by IFN-α2, pretreatment with dBRD9-A led to a significantly reduced induction of 29 specific ISGs.[1][4] The impact of dBRD9-A does not correlate with the magnitude of IFN-induction, highlighting the specificity of BRD9's role.[1] Targeted RT-qPCR analysis has confirmed these findings for several key antiviral genes.[4] It is important to note that the specific set of BRD9-dependent ISGs can vary between different cell types, suggesting that the epigenetic context likely determines this dependency.[1][4]
| Gene Symbol | Gene Name | Function | Effect of dBRD9-A Pre-treatment on IFN Induction | Reference |
| BRD9-Dependent ISGs | ||||
| MX1 | Myxovirus Resistance 1 | GTPase with antiviral activity against influenza viruses. | Significantly Reduced | [1][4] |
| MX2 | Myxovirus Resistance 2 | Antiviral protein, inhibits HIV-1 and other viruses. | Significantly Reduced | [1][4] |
| IFITM1 | Interferon Induced Transmembrane Protein 1 | Restricts entry of a broad range of viruses. | Significantly Reduced | [1][4] |
| IFITM3 | Interferon Induced Transmembrane Protein 3 | Key restriction factor for influenza and other viruses. | Significantly Reduced | [1] |
| IDO1 | Indoleamine 2,3-Dioxygenase 1 | Tryptophan-catabolizing enzyme with antiviral effects. | Significantly Reduced | [1] |
| BST2 | Bone Marrow Stromal Antigen 2 (Tetherin) | Restricts release of enveloped viruses from infected cells. | Significantly Reduced | [1] |
| BRD9-Independent ISGs | ||||
| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | Antiviral protein that binds viral RNA. | Not Significantly Affected | [4][11] |
| ISG15 | ISG15 Ubiquitin-Like Modifier | Ubiquitin-like protein, conjugates to proteins (ISGylation). | Not Significantly Affected | [4][11] |
Consequences for Antiviral Activity
The selective downregulation of potent antiviral effectors like MX1, MX2, and IFITM1 by dBRD9-A treatment compromises the ability of interferon to establish a fully protective antiviral state.[4] Consequently, cells treated with dBRD9-A show increased susceptibility to infection by a range of both RNA and DNA viruses.[3]
| Virus | Virus Type | Impact of dBRD9-A on IFN-Mediated Restriction | Reference |
| Influenza A Virus (IAV) | RNA Virus | Reduced IFN antiviral activity | [3][4] |
| Human Immunodeficiency Virus (HIV-1) | RNA Virus | Reduced IFN antiviral activity | [3][4] |
| Herpes Simplex Virus (HSV-1) | DNA Virus | Reduced IFN antiviral activity | [3][4] |
| Vesicular Stomatitis Virus (VSV) | RNA Virus | Reduced IFN antiviral activity | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the function of dBRD9-A.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol confirms the dose- and time-dependent degradation of BRD9 protein following dBRD9-A treatment.[12][13]
-
Cell Seeding: Plate cells (e.g., A549, OPM2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of dBRD9-A concentrations (e.g., 1 nM to 1 µM) or DMSO (vehicle control) for desired time points (e.g., 2, 6, 16, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against BRD9 (e.g., Bethyl Labs A303-781A) overnight at 4°C.
-
Wash 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply ECL substrate and image using a chemiluminescence detection system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin).
Protocol 2: RT-qPCR for ISG Expression
This protocol quantifies the mRNA levels of specific ISGs following IFN stimulation in the presence or absence of dBRD9-A.[4]
-
Cell Seeding and Treatment:
-
Plate cells in a 12-well plate.
-
Pre-treat cells with dBRD9-A (e.g., 125 nM) or DMSO for 6 hours.
-
Stimulate cells with IFN-α2 (e.g., 1,000 IU/ml) for an additional 16 hours. Include non-stimulated controls.
-
-
RNA Extraction:
-
Wash cells with PBS.
-
Lyse cells directly in the well using a lysis buffer from an RNA extraction kit (e.g., Qiagen RNeasy Kit).
-
Extract total RNA according to the manufacturer's protocol, including an on-column DNase digestion step.
-
-
cDNA Synthesis:
-
Quantify RNA concentration and assess purity (A260/280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample and primer set using a SYBR Green master mix.
-
Include primer sets for target ISGs (e.g., MX1, IFITM1, IFIT1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct value of each target gene to the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in expression relative to the control condition (e.g., IFN-stimulated DMSO-treated) using the 2-ΔΔCt method.
-
Protocol 3: Viral Infection and Titer Assay
This protocol assesses the functional consequence of BRD9 degradation on IFN's antiviral activity.[4]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., A549) in a 24-well plate.
-
Pre-treat cells with dBRD9-A (e.g., 125 nM) or DMSO for 6 hours.
-
Stimulate cells with IFN-α2 (e.g., 1,000 IU/ml) for an additional 16 hours.
-
-
Infection:
-
Wash the cells once with PBS.
-
Infect the cells with the virus of interest (e.g., Influenza A Virus WSN/33) at a low multiplicity of infection (MOI) of 0.01 PFU/cell in serum-free media.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum, wash cells with PBS, and add fresh culture medium.
-
-
Incubation and Harvest:
-
Incubate the infected cells for 24-48 hours.
-
Harvest the supernatant, which contains progeny virions.
-
-
Plaque Assay (for Titer Determination):
-
Seed confluent monolayers of a susceptible cell line (e.g., MDCK for influenza) in 6-well plates.
-
Prepare 10-fold serial dilutions of the harvested viral supernatants.
-
Infect the MDCK cell monolayers with the dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a mixture of agarose (B213101) and culture medium.
-
Incubate for 2-3 days until plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis: Calculate the viral titer in plaque-forming units per mL (PFU/mL) for each condition.
Conclusion and Future Directions
The chemical degrader dBRD9-A serves as a powerful tool to probe the function of the ncBAF complex in innate immunity. By specifically targeting BRD9 for degradation, it has revealed a critical role for this epigenetic reader in promoting the transcription of a distinct subset of interferon-stimulated genes.[4][5] This targeted dampening of the interferon response results in impaired antiviral activity, highlighting BRD9 as a druggable component of the IFN signaling pathway.[3] These findings open new avenues for therapeutic intervention. Targeting BRD9 could be beneficial in dampening pathogenic ISG expression in the context of autoinflammatory diseases or "interferonopathies".[3] Conversely, understanding the specific ISGs regulated by BRD9 could inform the development of host-directed therapies to enhance antiviral immunity. Further research is warranted to explore the full spectrum of BRD9-dependent genes across different cell types and disease models.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. BRD9 is a druggable component of interferon-stimulated gene expression and antiviral activity | EMBO Reports [link.springer.com]
- 4. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultra-Rare BRD9 Loss-of-Function Variants Limit the Antiviral Action of Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
In-Depth Technical Guide to Preclinical Studies Involving dBRD9-A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with dBRD9-A, a potent and selective degrader of Bromodomain-containing protein 9 (BRD9). The information herein is intended to support further research and development of dBRD9-A as a potential therapeutic agent.
Core Concepts: dBRD9-A Mechanism of Action
dBRD9-A is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). Its mechanism of action involves hijacking the cell's ubiquitin-proteasome system to induce the targeted degradation of the BRD9 protein. This is achieved through the simultaneous binding of dBRD9-A to both the BRD9 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of dBRD9-A in various cancer models.
Table 1: In Vitro Activity of dBRD9-A in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Assay Time | Reference |
| OPM2 | Multiple Myeloma | IC50 | 10-100 nmol/L | 5 days | [1] |
| H929 | Multiple Myeloma | IC50 | 10-100 nmol/L | [1] | |
| MM.1S | Multiple Myeloma | IC50 | 10-100 nmol/L | 5 days | [1] |
| MV4-11 | Acute Myeloid Leukemia | IC50 | 1-10 nM | 6 days | |
| SKM-1 | Acute Myeloid Leukemia | IC50 | 1-10 nM | 6 days | |
| Kasumi-1-luc+ | Acute Myeloid Leukemia | IC50 | 10-100 nM | 6 days | |
| LNCaP | Prostate Cancer | IC50 (I-BRD9) | ~3 µM | 4 days | |
| VCaP | Prostate Cancer | IC50 (I-BRD9) | ~3 µM | 4 days | |
| 22Rv1 | Prostate Cancer | IC50 (I-BRD9) | ~3 µM | 4 days | |
| C4-2 | Prostate Cancer | IC50 (I-BRD9) | ~3 µM | 4 days |
Note: IC50 values for prostate cancer cell lines are for the BRD9 inhibitor I-BRD9, a related compound.
Table 2: In Vivo Efficacy of dBRD9-A in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Treatment Duration | Outcome | Reference |
| Synovial Sarcoma | HSSYII | Subcutaneous Xenograft | 50 mg/kg, once daily, intraperitoneal injection | 24 days | Inhibited tumor progression | [2] |
| Multiple Myeloma | OPM2-Luc | Intravenous Xenograft | 50 mg/kg, once daily, intraperitoneal injection | 21 days | Significantly inhibited tumor growth and improved overall survival | [1] |
Signaling Pathways and Biological Impact
The degradation of BRD9 by dBRD9-A has been shown to impact key oncogenic signaling pathways in a context-dependent manner.
Synovial Sarcoma: Downregulation of Oncogenic Transcription
In synovial sarcoma, BRD9 is a critical component of the SS18-SSX fusion protein-containing BAF complexes. The degradation of BRD9 leads to the downregulation of oncogenic transcriptional programs, which are essential for tumor cell survival and proliferation.[2]
Multiple Myeloma: Disruption of Ribosome Biogenesis
In multiple myeloma, the depletion of BRD9 via dBRD9-A has been shown to downregulate genes involved in ribosome biogenesis and decrease the expression of the master regulator MYC. This disruption of the protein synthesis machinery inhibits multiple myeloma cell growth.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in preclinical studies of dBRD9-A are provided below.
Western Blotting for BRD9 Degradation
This protocol is used to quantify the degradation of BRD9 protein in response to dBRD9-A treatment.
Materials:
-
Cancer cell line of interest (e.g., HSSYII, OPM2)
-
dBRD9-A
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-BRD9
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of dBRD9-A or DMSO for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary anti-BRD9 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control.
Co-Immunoprecipitation (Co-IP)
This protocol is used to confirm the interaction between dBRD9-A, BRD9, and the E3 ligase in the ternary complex.
Materials:
-
Cells treated with dBRD9-A or vehicle control
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (e.g., anti-CRBN) or BRD9
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the treated cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the antibody of interest (e.g., anti-CRBN) overnight.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-BRD9).
Cell Viability Assays (MTT/CellTiter-Glo)
These assays are used to assess the effect of dBRD9-A on cell viability and proliferation.
4.3.1. MTT Assay
Principle: Measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of dBRD9-A.
-
After the desired incubation period, add MTT solution to each well and incubate for 1-4 hours.
-
Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4.3.2. CellTiter-Glo® Luminescent Cell Viability Assay
Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells.
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with dBRD9-A.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Conclusion
The preclinical data for dBRD9-A demonstrates its potential as a targeted therapeutic agent in specific cancer contexts, such as synovial sarcoma and multiple myeloma. Its mechanism of action as a potent and selective degrader of BRD9 leads to the disruption of key oncogenic signaling pathways, resulting in anti-tumor activity both in vitro and in vivo. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of dBRD9-A and other targeted protein degraders.
References
Methodological & Application
Application Notes and Protocols for dBRD9-A in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to dBRD9-A
dBRD9-A is a potent and selective chemical degrader of Bromodomain-containing protein 9 (BRD9), a key component of the noncanonical SWI/SNF (BAF) chromatin remodeling complex.[1] It functions as a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1][2] dBRD9-A consists of a ligand that binds to the BRD9 bromodomain, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD9.[1] The degradation of BRD9 has been demonstrated to inhibit cell proliferation, induce G1 cell-cycle arrest, and trigger apoptosis in various cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic avenue.[1][4]
Mechanism of Action: dBRD9-A-Mediated BRD9 Degradation
dBRD9-A operates by co-opting the cell's natural protein disposal machinery. The molecule forms a ternary complex by simultaneously binding to BRD9 and the E3 ligase CRL4-CRBN.[1] This proximity enables the E3 ligase to tag BRD9 with ubiquitin chains, marking it for recognition and degradation by the proteasome.[1] This targeted degradation of BRD9 disrupts its function in chromatin remodeling and gene expression, leading to downstream anti-cancer effects.
References
Application Notes and Protocols for dBRD9-A in Synovial Sarcoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synovial sarcoma is an aggressive soft tissue malignancy characterized by the chromosomal translocation t(X;18), which produces the SS18-SSX fusion oncoprotein.[1][2] This fusion protein is a critical driver of the disease, making it a key therapeutic target. Bromodomain-containing protein 9 (BRD9) has been identified as a crucial component of the BAF complex, which associates with SS18-SSX, and is essential for the oncogenic activity of the fusion protein.[1][3][4] dBRD9-A is a potent and selective small molecule degrader of BRD9.[5] By inducing the proteasomal degradation of BRD9, dBRD9-A disrupts the SS18-SSX complex, reverses the oncogenic gene expression program, and inhibits tumor growth in synovial sarcoma models.[1][2][3] These application notes provide detailed protocols for the use of dBRD9-A in synovial sarcoma xenograft models to evaluate its anti-tumor efficacy and mechanism of action.
Mechanism of Action
In synovial sarcoma, the SS18-SSX fusion protein integrates into the BAF chromatin remodeling complex, displacing the tumor suppressor SMARCB1 and driving an oncogenic transcriptional program. BRD9 is a key subunit of a non-canonical BAF (ncBAF) complex that is co-opted by SS18-SSX.[2] The degrader dBRD9-A is a heterobifunctional molecule that brings BRD9 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.[6] This degradation of BRD9 disrupts the integrity and function of the oncogenic SS18-SSX-BAF complex, leading to the downregulation of MYC and other target genes, ultimately resulting in cell cycle arrest, apoptosis, and tumor growth inhibition.[1]
Data Presentation
In Vivo Efficacy of dBRD9-A in Synovial Sarcoma Xenograft Models
| Model Type | Cell Line/PDX ID | Treatment | Dosing Schedule | Outcome | Reference |
| Cell-Derived Xenograft | Yamato-SS | dBRD9-A (30 mg/kg, IP) | Once daily | Inhibition of tumor growth | [6] |
| Patient-Derived Xenograft | SA13412 | dBRD9-A (30 mg/kg, IP) | Once daily | Inhibition of tumor growth | [6] |
| Patient-Derived Xenograft | Not Specified | dBRD9-A (50 mg/kg, IP) | Once daily for 24 days | Inhibition of tumor progression | [1][4] |
| Cell-Derived Xenograft | HS-SY-II | dBRD9-A (Dose not specified) | Not specified | Inhibition of tumor progression | [1] |
| Cell-Derived Xenograft | SYO-1 | dBRD9-A (50 mg/kg) | Not specified | Tumor shrinkage |
Experimental Protocols
Protocol 1: Establishment of Synovial Sarcoma Xenografts
This protocol describes the establishment of subcutaneous synovial sarcoma xenografts using either cultured cell lines or patient-derived tumor tissue.
Materials:
-
Synovial sarcoma cell line (e.g., SW-982, Yamato-SS, HS-SY-II, SYO-1) or patient-derived xenograft (PDX) tissue
-
Female athymic nude mice (nu/nu) or other immunocompromised mice (e.g., NOD/SCID), 6-8 weeks old[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Trypan blue solution
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Line Preparation:
-
Culture synovial sarcoma cells in their recommended medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[5][8]
-
Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
Check cell viability using trypan blue; it should be >95%.
-
-
PDX Tissue Preparation:
-
If using PDX tissue, mince fresh, sterile tumor tissue into small fragments (1-2 mm³) in sterile PBS on ice.
-
-
Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
For cell line xenografts, subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[5][8]
-
For PDX models, implant a single tumor fragment subcutaneously into the flank using a trocar.
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers twice a week.[5]
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status.
-
-
Randomization:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Protocol 2: In Vivo Treatment with dBRD9-A
This protocol outlines the preparation and administration of dBRD9-A to mice with established synovial sarcoma xenografts.
Materials:
-
dBRD9-A
-
Vehicle solution (e.g., 20% β-cyclodextrin)[9]
-
Syringes (1 mL) and needles (27-gauge)
-
Mice with established synovial sarcoma xenografts
Procedure:
-
dBRD9-A Formulation:
-
Prepare a stock solution of dBRD9-A in a suitable solvent (e.g., DMSO).
-
On each treatment day, freshly prepare the dosing solution by diluting the dBRD9-A stock in the vehicle to the final desired concentration (e.g., for a 50 mg/kg dose). The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
-
Administration:
-
Monitoring:
-
Continue to monitor tumor volume and body weight twice weekly throughout the treatment period.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
-
Tissue Collection:
-
Excise the tumors and weigh them.
-
Divide the tumor tissue for various downstream analyses:
-
Snap-freeze in liquid nitrogen and store at -80°C for Western blotting and RNA analysis.
-
Fix in 10% neutral buffered formalin for immunohistochemistry.
-
-
Protocol 3: Western Blot Analysis of BRD9 Degradation
This protocol is for assessing the pharmacodynamic effect of dBRD9-A by measuring BRD9 protein levels in tumor tissue.
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BRD9[10]
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
Rabbit anti-cleaved PARP (apoptosis marker)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
Strip the membrane and re-probe for a loading control (β-actin or GAPDH) and other proteins of interest.
-
Protocol 4: Immunohistochemistry (IHC) for BRD9
This protocol is for visualizing the distribution of BRD9 protein in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking serum
-
Primary antibody: Rabbit anti-BRD9
-
Biotinylated secondary antibody and streptavidin-HRP complex (or polymer-based detection system)
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in antigen retrieval solution.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking serum.
-
Incubate with the primary anti-BRD9 antibody.
-
Apply the secondary antibody followed by the detection reagent (e.g., streptavidin-HRP).
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the slides with hematoxylin.
-
Dehydrate the slides and mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of BRD9 staining in the tumor cells.
-
Protocol 5: RNA Sequencing (RNA-Seq) Analysis
This protocol is to identify changes in gene expression in response to dBRD9-A treatment.
Materials:
-
Frozen tumor tissue
-
TRIzol® reagent or other RNA extraction kit
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
RNA Extraction:
-
Homogenize frozen tumor tissue in TRIzol® and extract total RNA according to the manufacturer's protocol.[11]
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA integrity (RIN should be >7).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the total RNA using a commercially available kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.[11]
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the dBRD9-A treated and vehicle control groups.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) to identify biological pathways affected by dBRD9-A treatment, with a focus on MYC target genes, cell cycle, and ribosome biogenesis pathways.[7]
-
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. elifesciences.org [elifesciences.org]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. c4therapeutics.com [c4therapeutics.com]
- 7. Establishment of a Synovial Sarcoma Model in Athymic Nude Mice | In Vivo [iv.iiarjournals.org]
- 8. Establishment of a synovial sarcoma model in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Integrative analysis of synovial sarcoma transcriptome reveals different types of transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with dBRD9-A
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of dBRD9-A for in vivo studies. The information is compiled from preclinical research in various cancer models.
Introduction
dBRD9-A is a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2] As a Proteolysis Targeting Chimera (PROTAC), dBRD9-A functions by inducing the ubiquitination and subsequent proteasomal degradation of BRD9.[3] This leads to the disruption of oncogenic transcriptional programs, making dBRD9-A a promising therapeutic agent in cancers such as multiple myeloma and synovial sarcoma.[1][4][5]
Mechanism of Action and Signaling Pathways
dBRD9-A-mediated degradation of BRD9 has been shown to impact several key signaling pathways involved in cancer progression. In multiple myeloma, dBRD9-A treatment leads to the downregulation of genes involved in ribosome biogenesis and a decrease in the expression of the master regulator MYC.[1] Furthermore, BRD9 has been implicated in the regulation of the TGF-β/Activin/Nodal and Wnt signaling pathways, which are crucial for both embryonic stem cell differentiation and cancer cell progression.[6] The degradation of BRD9 disrupts these pathways, thereby inhibiting cancer cell growth and survival.[1][4]
Below is a diagram illustrating the proposed mechanism of action for dBRD9-A.
Caption: Mechanism of action of dBRD9-A leading to targeted BRD9 degradation.
In Vivo Dosage and Administration Data
The following table summarizes the dosage and administration of dBRD9-A in various in vivo studies.
| Cancer Model | Animal Model | Dosage | Administration Route | Dosing Frequency | Treatment Duration | Vehicle | Reference |
| Multiple Myeloma | Mouse Xenograft | 50 mg/kg | Intraperitoneal (IP) | Once daily | 3 weeks | Not specified | [1] |
| Synovial Sarcoma | Mouse Xenograft | 50 mg/kg | Intraperitoneal (IP) | Once daily | 24 days | Not specified | [4] |
Experimental Protocols
Preparation of dBRD9-A for In Vivo Administration
Materials:
-
dBRD9-A powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Saline or 5% Dextrose
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Formulation for Intraperitoneal Injection:
A common formulation for intraperitoneal injection involves creating a vehicle solution to ensure the solubility and stability of dBRD9-A. While specific vehicle compositions were not detailed in the cited studies, a general protocol based on common practices for similar compounds is provided below.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of dBRD9-A in DMSO. For example, 100 mg/mL.
-
Vehicle Preparation: A typical vehicle for intraperitoneal injection consists of a mixture of solvents. One commonly used vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Final Dosing Solution Preparation:
-
To prepare a 5 mg/mL dosing solution for a 50 mg/kg dose in a 20g mouse (requiring a 0.2 mL injection volume), the following steps can be taken:
-
Vortex the dBRD9-A stock solution to ensure it is fully dissolved.
-
In a sterile vial, add the required volume of the stock solution.
-
Add the vehicle components in a stepwise manner, vortexing between each addition to ensure complete mixing.
-
The final solution should be clear and free of precipitation.
-
Note: It is crucial to perform a small-scale formulation test to ensure the stability and solubility of dBRD9-A in the chosen vehicle before preparing a large batch. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
In Vivo Xenograft Study Workflow
The following diagram outlines a typical experimental workflow for an in vivo xenograft study using dBRD9-A.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. elifesciences.org [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of dBRD9-A for BRD9 Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of dBRD9-A, a potent and selective proteolysis-targeting chimera (PROTAC), for the effective degradation of Bromodomain-containing protein 9 (BRD9). BRD9 is a key subunit of the noncanonical BAF (ncBAF) chromatin remodeling complex and has emerged as a therapeutic target in various cancers.[1][2][3][4][5][6] This document outlines the mechanism of action of dBRD9-A, summarizes its activity across different cancer cell lines, and provides detailed protocols for experimental validation.
Mechanism of Action: dBRD9-A-Mediated BRD9 Degradation
dBRD9-A is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of BRD9.[1] It comprises a ligand that specifically binds to the BRD9 bromodomain, a second ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[1][7] This binding induces the formation of a ternary complex between BRD9, dBRD9-A, and CRL4-CRBN, the E3 ubiquitin ligase complex.[1] This proximity facilitates the ubiquitination of BRD9, tagging it for subsequent degradation by the 26S proteasome.[1][8] The degradation of BRD9 has been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer models.[1][2]
Quantitative Data Summary
The efficacy of dBRD9-A and other BRD9 degraders is typically quantified by their half-maximal degradation concentration (DC₅₀) and maximum degradation (Dmax). The half-maximal inhibitory concentration (IC₅₀) is also used to assess the impact on cell viability. The following tables summarize the reported cellular activities of various BRD9 degraders.
Table 1: Half-maximal Degradation Concentration (DC₅₀) and Maximum Degradation (Dmax) of BRD9 Degraders
| Degrader | Cell Line | DC₅₀ (nM) | Dmax | Assay Time (h) | E3 Ligase Recruited | Reference |
| AMPTX-1 | MV4-11 | 0.5 | 93% | 6 | DCAF16 | [9] |
| AMPTX-1 | MCF-7 | 2 | 70% | 6 | DCAF16 | [9] |
| dBRD9 | MOLM-13 | ~10 | >90% | 1 | Cereblon | [10] |
| CW-3308 | G401 | < 10 | > 90% | Not Specified | Cereblon | [11] |
| CW-3308 | HS-SY-II | < 10 | > 90% | Not Specified | Cereblon | [11] |
Note: DC₅₀ and Dmax values can vary depending on specific experimental conditions.
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders
| Compound | Cell Line(s) | IC₅₀ (nM) | Assay Time (days) | Reference |
| dBRD9-A | Multiple Myeloma Cell Lines (OPM2, H929) | 10 - 100 | 5 | [2][11] |
| QA-68 | MV4;11, SKM-1 | 1 - 10 | 6 | [12] |
| QA-68 | Kasumi-1-luc+ | 10 - 100 | 6 | [12] |
| dBRD9 | Prostate Cancer Cell Lines (LNCaP, VCaP, 22Rv1, C4-2) | ~3000 | 5 | [6] |
Experimental Protocols
To determine the optimal concentration of dBRD9-A for BRD9 degradation in a specific cell line, a dose-response and time-course experiment followed by Western Blot analysis is recommended.
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol details the steps to quantify the degradation of BRD9 protein levels in cells following treatment with dBRD9-A.
Materials:
-
Cell line of interest (e.g., HSSYII, OPM2, MOLM-13)[1]
-
Complete cell culture medium
-
dBRD9-A (and DMSO as a vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9 and anti-GAPDH or anti-β-actin (loading control)[1][11]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest.[1]
-
For adherent cells, allow them to adhere overnight.
-
Treat cells with a range of dBRD9-A concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO vehicle control for various time points (e.g., 2, 6, 12, 24 hours).[3][10]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.[1][11]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1][11]
-
Collect the supernatant containing the protein lysate.[1][11]
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Detection:
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[1]
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Plot the normalized BRD9 levels against the concentration of dBRD9-A to determine the DC₅₀ and Dmax. A time-course plot can also be generated to understand the kinetics of degradation.
-
Signaling Pathways and Cellular Processes Affected by BRD9 Degradation
BRD9, as a component of the ncBAF complex, is involved in regulating gene expression by controlling chromatin dynamics.[2][13] Its degradation has been shown to impact several key cellular pathways:
-
Ribosome Biogenesis: In multiple myeloma, depletion of BRD9 downregulates genes involved in ribosome biogenesis and disrupts the machinery for protein synthesis.[2]
-
MYC Regulation: BRD9 degradation can lead to a decrease in the expression of the master regulator MYC.[2]
-
Cell Cycle and Apoptosis: Treatment with dBRD9-A can induce G1 cell-cycle arrest and trigger apoptosis.[2]
-
TGF-β/Activin/Nodal Pathway: In human embryonic stem cells, BRD9 function is linked to the regulation of the TGF-β signaling pathway, impacting self-renewal and differentiation.[13]
-
Oncogenic Gene Expression: In synovial sarcoma, BRD9 is required to maintain the expression of an oncogenic gene signature driven by the SS18-SSX fusion protein.[3][4]
By following these protocols and considering the provided data, researchers can effectively determine the optimal concentration of dBRD9-A for their specific experimental needs and further investigate the therapeutic potential of targeting BRD9.
References
- 1. benchchem.com [benchchem.com]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for dBRD9-A Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dBRD9-A, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9), for research in oncology. The following sections detail the mechanism of action, experimental protocols, and expected outcomes for the treatment of various cancer cell lines with dBRD9-A.
Mechanism of Action
dBRD9-A is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC). It functions by inducing the degradation of BRD9 through the ubiquitin-proteasome system.[1][2] One end of the dBRD9-A molecule binds to the bromodomain of BRD9, while the other end recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[1][3] This proximity leads to the polyubiquitination of BRD9, marking it for degradation by the 26S proteasome.[2] BRD9 is a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, and its degradation has been shown to reverse oncogenic gene expression, particularly in cancers like synovial sarcoma where BRD9 is a critical dependency.[3][4][5]
Quantitative Data Summary
The following tables summarize the reported effects of dBRD9-A treatment on various cancer cell lines.
Table 1: Anti-proliferative Activity of dBRD9-A
| Cell Line | Cancer Type | IC50 | Treatment Duration | Reference |
| Synovial Sarcoma Cell Lines | Synovial Sarcoma | Potent Inhibition | 9 days | [3] |
| LNCaP | Prostate Cancer | ~3 µM (for inhibitor I-BRD9) | 5 days | [6] |
| VCaP | Prostate Cancer | ~3 µM (for inhibitor I-BRD9) | 5 days | [6] |
| 22Rv1 | Prostate Cancer | ~3 µM (for inhibitor I-BRD9) | 5 days | [6] |
| C4-2 | Prostate Cancer | ~3 µM (for inhibitor I-BRD9) | 5 days | [6] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 10 to 100 nM | 5 days | [7] |
| EOL-1 | Acute Myeloid Leukemia | Low nanomolar | 7 days | [8] |
| MOLM-13 | Acute Myeloid Leukemia | Low nanomolar | 7 days | [8] |
| MV4;11 | Acute Myeloid Leukemia | Low nanomolar | 7 days | [8] |
Table 2: BRD9 Degradation Potency
| Compound | Cell Line | DC50 (nM) | Assay Time (h) | Reference |
| dBRD9-A | HSSYII (Synovial Sarcoma) | Not specified, but effective at 100 nM | 6 - 72 hours | [4] |
| dBRD9-A | A673 (Ewing Sarcoma) | Not specified, but effective at 100 nM | 6 - 72 hours | [4] |
| dBRD9-A | RH30 (Rhabdomyosarcoma) | Not specified, but effective at 100 nM | 6 - 72 hours | [4] |
| dBRD9 | MOLM-13 (Acute Myeloid Leukemia) | Not specified, but effective at 100 nM | 2 hours | [8] |
| AMPTX-1 | MV4-11 (Acute Myeloid Leukemia) | 0.5 | 6 | [1] |
| AMPTX-1 | MCF-7 (Breast Cancer) | 2 | 6 | [1] |
| VZ185 | Not Specified | 4.5 | Not Specified | [1] |
| DBr-1 | Not Specified | 90 | Not Specified | [1] |
| BRD9 Degrader-2 | Not Specified | ≤1.25 | Not Specified | [1] |
| PROTAC BRD9 Degrader-7 | Not Specified | 1.02 | Not Specified | [1] |
Experimental Protocols
Detailed protocols for key cellular assays to evaluate the effects of dBRD9-A are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Plating: Seed cells at a density of 4,000 cells/well in a 96-well plate.[6]
-
Treatment: The following day, treat the cells with a serial dilution of dBRD9-A. Include a DMSO-treated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 5-9 days).[3][7] For longer durations, the media containing the compound may need to be refreshed every 48-72 hours.[6]
-
Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Western Blot for BRD9 Degradation
This protocol is used to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with dBRD9-A.[1]
Protocol:
-
Cell Treatment: Treat cancer cell lines (e.g., HSSYII, A673, RH30) with 100 nM dBRD9-A for a time course of 6 to 72 hours.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[1]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.[1]
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities to determine the extent of BRD9 degradation.[1]
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis (programmed cell death) in cells treated with dBRD9-A. Early-stage apoptosis is characterized by the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, which can be detected by Annexin V staining.
Protocol:
-
Cell Treatment: Treat synovial sarcoma cell lines with 100 nM dBRD9-A for 3, 6, and 9 days.[3]
-
Cell Collection: Harvest the cells by centrifugation.[9]
-
Staining:
-
Incubation: Incubate the cells at room temperature for 5 minutes in the dark.[9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or are necrotic.
By following these protocols, researchers can effectively evaluate the in vitro efficacy of dBRD9-A in various cancer cell lines. The provided data and workflows offer a solid foundation for designing and executing experiments to further investigate the therapeutic potential of BRD9 degradation in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elifesciences.org [elifesciences.org]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
Measuring BRD9 Degradation by dBRD9-A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the degradation of Bromodomain-containing protein 9 (BRD9) induced by dBRD9-A, a potent and selective proteolysis-targeting chimera (PROTAC). These guidelines are intended to assist researchers in accurately quantifying BRD9 degradation and understanding its downstream biological consequences.
Introduction to dBRD9-A and BRD9 Degradation
BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex and has emerged as a therapeutic target in various cancers.[1][2] dBRD9-A is a heterobifunctional molecule designed to specifically induce the degradation of BRD9.[3][4] It functions as a PROTAC, simultaneously binding to BRD9 and an E3 ubiquitin ligase, typically Cereblon (CRBN).[3][4] This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.[3] The degradation of BRD9 has been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in cancer cell lines.[1][5]
Mechanism of Action: dBRD9-A-Mediated BRD9 Degradation
dBRD9-A orchestrates the degradation of BRD9 by hijacking the cell's ubiquitin-proteasome system. The molecule forms a ternary complex with BRD9 and the CRL4-CRBN E3 ubiquitin ligase.[3] This proximity enables the efficient transfer of ubiquitin molecules to BRD9, leading to its recognition and subsequent degradation by the 26S proteasome.
Caption: Mechanism of dBRD9-A-mediated BRD9 degradation.
Quantitative Data Summary
The following tables summarize the reported cellular activity of dBRD9-A and other relevant BRD9 degraders.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) | E3 Ligase Recruited | Reference |
| dBRD9-A | OPM2, H929 | 10-100 (IC₅₀) | 120 | Cereblon | [6] |
| AMPTX-1 | MV4-11 | 0.5 | 6 | DCAF16 | [7] |
| AMPTX-1 | MCF-7 | 2 | 6 | DCAF16 | [7] |
| VZ185 | - | 4.5 | - | - | [3] |
| dBRD9 | EOL-1 | 4.872 | - | Cereblon | [3] |
| dBRD9 | A204 | 89.8 | - | Cereblon | [3] |
| CW-3308 | HS-SY-II | < 10 | Not Specified | Cereblon | [6] |
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (days) | Reference |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 | [1] |
| QA-68 | MV4;11 | 1 - 10 | 6 | [3] |
| QA-68 | SKM-1 | 1 - 10 | 6 | [3] |
| QA-68 | Kasumi-1-luc+ | 10 - 100 | 6 | [3] |
| dBRD9 | EOL-1 | 4.872 | 7 | [3] |
| dBRD9 | A204 | 89.8 | 7 | [3] |
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is a fundamental technique to visualize and quantify the reduction of BRD9 protein levels following treatment with dBRD9-A.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - BRD9 [maayanlab.cloud]
- 3. benchchem.com [benchchem.com]
- 4. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Interferon Response Pathways Using dBRD9-A
For Researchers, Scientists, and Drug Development Professionals
Introduction to dBRD9-A and the Interferon Response
dBRD9-A is a potent and selective chemical degrader of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (also known as ncBAF) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering chromatin structure. The interferon (IFN) response is a cornerstone of the innate immune system, providing a first line of defense against viral infections and playing a role in anti-tumor immunity. Upon viral infection, cells produce interferons, which signal through the JAK-STAT pathway to induce the expression of hundreds of interferon-stimulated genes (ISGs). These ISGs encode proteins with diverse antiviral functions.
Recent studies have identified BRD9 as a critical regulator of the transcription of a specific subset of ISGs.[2][3] Mechanistically, BRD9 associates with STAT2, a key transcription factor in the type I and type III interferon signaling pathways, at the promoters of these ISGs.[2] By degrading BRD9, dBRD9-A effectively reduces the expression of these BRD9-dependent ISGs, thereby attenuating the antiviral response.[2] This makes dBRD9-A a valuable tool for dissecting the role of BRD9 in the interferon pathway and for exploring potential therapeutic strategies for diseases driven by excessive interferon signaling, such as certain autoimmune disorders.
Mechanism of Action of dBRD9-A
dBRD9-A is a heterobifunctional molecule, a type of proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, typically Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.
Caption: Mechanism of dBRD9-A-mediated BRD9 degradation.
Quantitative Data Summary
The following tables summarize key quantitative data on the activity of dBRD9-A and its impact on the interferon response.
Table 1: Cellular Activity of dBRD9-A
| Cell Line | Assay | Parameter | Value | Reference |
| MOLM-13 | BRD9 Degradation | DC50 | 0.5 - 5000 nM (concentration-dependent) | [4] |
| EOL-1 | Proliferation | IC50 | 3 nM | [5] |
| A-402 | Proliferation | IC50 | 40 nM | [5] |
| Synovial Sarcoma (HSSYII, SYO1) | Growth Inhibition | IC50 | ~1-10 µM (for inhibitor BI7273) | [6] |
| Prostate Cancer (LNCaP, VCaP) | Cell Viability | IC50 (I-BRD9) | ~3 µM | [7] |
| Multiple Myeloma | Cell Growth | IC50 | 10 - 100 nmol/L | [8] |
Table 2: Effect of dBRD9-A on Interferon-Stimulated Gene (ISG) Expression in A549 cells
| Gene | Fold Change (IFN-α2 + dBRD9-A vs IFN-α2) | Reference |
| MX1 | Significantly Reduced | [2] |
| MX2 | Significantly Reduced | [2] |
| IFITM1 | Significantly Reduced | [2] |
| IFIT1 | Not Significantly Affected | [2] |
| ISG15 | Not Significantly Affected | [2] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation and STAT Protein Phosphorylation
This protocol details the steps to assess the degradation of BRD9 and the phosphorylation status of STAT1 and STAT2 in response to dBRD9-A and interferon treatment.
Caption: Western Blot experimental workflow.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma cells)
-
dBRD9-A (Tocris, Cat. No. 6923)[9]
-
Recombinant Human Interferon-alpha 2a (IFN-α)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Table 3: Primary Antibodies for Western Blot
| Target Protein | Recommended Dilution | Supplier (Example) |
| BRD9 | 1:1000 - 1:10000 | Proteintech (24785-1-AP, 68922-1-Ig)[10][11], ABIN7249130[12] |
| Phospho-STAT1 (Tyr701) | 1:1000 - 1:3000 | Cell Signaling Technology (#9171, #7649)[13][14], Proteintech (28979-1-AP)[15] |
| Phospho-STAT1 (Ser727) | 1:1000 - 1:2000 | Cell Signaling Technology (#9177)[1], Proteintech (28977-1-AP)[16] |
| STAT1 | Varies by supplier | Cell Signaling Technology, Proteintech |
| Phospho-STAT2 (Tyr690) | 1:1000 | Cell Signaling Technology (#4441)[17], R&D Systems (MAB2890)[3], Abcam (ab53132) |
| STAT2 | Varies by supplier | Cell Signaling Technology, Abcam |
| GAPDH or β-actin (Loading Control) | Varies by supplier | Cell Signaling Technology, Proteintech |
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with the desired concentrations of dBRD9-A (e.g., 100 nM) for 4-6 hours. Subsequently, stimulate the cells with IFN-α (e.g., 1000 IU/mL) for the desired time (e.g., 30 minutes for STAT phosphorylation, 16 hours for ISG protein expression).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein samples and resolve them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities and normalize to the loading control.
Protocol 2: RT-qPCR for Interferon-Stimulated Gene (ISG) Expression
This protocol is for quantifying the mRNA levels of specific ISGs to assess the impact of dBRD9-A on their induction by interferon.
Materials:
-
Treated cells (as in Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
Primers for target ISGs and a housekeeping gene (see Table 4)
Table 4: Human RT-qPCR Primers
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| MX1 | GTTTCCAGTCCAGCTCGGCA | CCTGGAGCATGAAGAACTGG | [18] (Implied) |
| IFITM1 | CCTCCTTGGGTTCGAGAACG | GATGGTGATGCAGAGGAGGA | [19] (Implied) |
| OAS1 | AGGTGGTAAAGGGTGGCTCC | CCCAGGAGCTCCACATTGAA | [18] (Implied) |
| ISG15 | GAGAGGCAGCGAACTCATCT | CTTCAGCTCTGACACCGACA | OriGene (HP208303)[20] |
| IFIT1 | CACAAGCCAAATTCAGAGGC | GCAAGAAACCATCCAATCCA | OriGene (HP226398)[19] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | (Commonly used) |
| ACTB | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT | (Commonly used) |
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 3: Co-Immunoprecipitation (Co-IP) of BRD9 and STAT2
This protocol is designed to investigate the interaction between BRD9 and STAT2.
Materials:
-
Cell lysates from IFN-α treated cells
-
Co-IP kit (e.g., Pierce Co-Immunoprecipitation Kit)
-
Antibody for immunoprecipitation (e.g., anti-BRD9 or anti-STAT2)
-
Antibodies for Western blot detection (anti-BRD9 and anti-STAT2)
-
Protein A/G agarose (B213101) beads
Procedure:
-
Cell Lysis: Lyse IFN-α treated cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-BRD9) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against both BRD9 and STAT2 to confirm their co-immunoprecipitation.
Signaling Pathway Diagrams
Caption: Type I Interferon Signaling and the role of BRD9.
References
- 1. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 10. BRD9 antibody (68922-1-Ig) | Proteintech [ptglab.com]
- 11. BRD9 antibody (24785-1-AP) | Proteintech [ptglab.com]
- 12. anti-BRD9 Antibody [ABIN7249130] - Human, Mouse, WB, ELISA, IHC [antibodies-online.com]
- 13. Phospho-Stat1 (Tyr701) (D4A7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-Stat1 (Tyr701) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-STAT1 (Tyr701) antibody (28979-1-AP) | Proteintech [ptglab.com]
- 16. Phospho-STAT1 (Ser727) antibody (28977-1-AP) | Proteintech [ptglab.com]
- 17. Phospho-Stat2 (Tyr690) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. clinexprheumatol.org [clinexprheumatol.org]
- 19. origene.com [origene.com]
- 20. origene.com [origene.com]
Application Notes and Protocols for dBRD9-A Functional Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing functional assays for dBRD9-A, a potent and selective degrader of the Bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera (PROTAC), dBRD9-A offers a powerful tool to investigate the biological roles of BRD9 and evaluate its therapeutic potential. This document outlines the mechanism of action of dBRD9-A, detailed protocols for key functional assays, and quantitative data to facilitate experimental design and data interpretation.
Introduction to dBRD9-A
dBRD9-A is a heterobifunctional molecule designed to induce the targeted degradation of BRD9.[1] It consists of a ligand that binds to the BRD9 bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][2] This ternary complex formation between BRD9, dBRD9-A, and CRBN leads to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[1] BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[3] By degrading BRD9, dBRD9-A disrupts these complexes and modulates the transcription of downstream target genes, impacting various cellular processes.[4][5]
Mechanism of Action
dBRD9-A hijacks the cell's ubiquitin-proteasome system to achieve targeted protein degradation. The process can be summarized in the following steps:
-
Binding: dBRD9-A simultaneously binds to the bromodomain of BRD9 and the E3 ubiquitin ligase CRL4-CRBN.[1]
-
Ternary Complex Formation: This dual binding brings BRD9 into close proximity with the E3 ligase, forming a stable ternary complex.
-
Ubiquitination: The E3 ligase transfers ubiquitin molecules to lysine (B10760008) residues on the surface of BRD9.
-
Proteasomal Degradation: The polyubiquitinated BRD9 is recognized and degraded by the 26S proteasome.
Mechanism of dBRD9-A-mediated BRD9 degradation.
Quantitative Data Summary
The following tables summarize the reported cellular activity of dBRD9-A and other relevant BRD9 degraders.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) | Reference |
| dBRD9-A | HSSYII | Low nM | 6 - 72 | [4] |
| dBRD9 | MOLM-13 | ~50 | 4 | [6] |
| AMPTX-1 | MV4-11 | 0.5 | 6 | [1] |
| AMPTX-1 | MCF-7 | 2 | 6 | [1] |
| VZ185 | - | 4.5 | - | [1] |
| DBr-1 | - | 90 | - | [1] |
| BRD9 Degrader-2 | - | ≤1.25 | - | [1] |
| PROTAC BRD9 Degrader-7 | - | 1.02 | - | [1] |
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders
| Compound | Cell Line | IC₅₀ (µM) | Assay Time (days) | Reference |
| dBRD9 | EOL-1 | 0.00487 | 7 | [7] |
| dBRD9 | A204 | 0.0898 | 7 | [7] |
| I-BRD9 | RWPE-1 | >5 | - | [8] |
| dBRD9 | AR-positive prostate cancer cells | ~0.5 | - | [8] |
Experimental Protocols
Here are detailed protocols for key cellular assays to evaluate the effects of dBRD9-A.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with dBRD9-A.[1]
Western Blotting experimental workflow.
Materials:
-
Cancer cell line of interest (e.g., HSSYII, OPM2, MOLM-13)[1]
-
Complete cell culture medium
-
dBRD9-A (and DMSO as vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates.
-
Allow cells to adhere overnight (for adherent cells).[1]
-
Treat cells with varying concentrations of dBRD9-A or for different time points. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and image using a chemiluminescence detection system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.[1]
-
Protocol 2: Cell Viability/Proliferation Assay
This assay determines the effect of BRD9 degradation on cell growth and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
dBRD9-A (and DMSO as vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well.[8]
-
-
Treatment:
-
Treat cells with a range of dBRD9-A concentrations.
-
-
Incubation:
-
Incubate the plates for 4 days.[8]
-
-
Measurement:
-
On the day of measurement, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent in an amount equal to the volume of cell culture medium in the well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Protocol 3: Apoptosis Assay (Annexin V Staining)
This assay quantifies the percentage of cells undergoing apoptosis following dBRD9-A treatment.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
dBRD9-A (and DMSO as vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with dBRD9-A for 96 hours.[3]
-
-
Cell Harvesting and Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol 4: Cell Cycle Analysis
This protocol is used to determine the effect of dBRD9-A on cell cycle progression.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
dBRD9-A (and DMSO as vehicle control)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with dBRD9-A for 96 hours.[3]
-
-
Cell Fixation and Staining:
-
Harvest and fix cells in cold ethanol.
-
Resuspend cells in PI staining solution containing RNase A.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Downstream Effects
Degradation of BRD9 has been shown to impact several key signaling pathways and cellular processes, making it a promising therapeutic strategy in various cancers.
Signaling pathways affected by dBRD9-A.
-
Ribosome Biogenesis: BRD9 degradation has been shown to disrupt ribosome biogenesis in multiple myeloma, leading to decreased protein synthesis and cell growth inhibition.[3][9]
-
Oncogenic Gene Expression: In synovial sarcoma, BRD9 is a component of the oncogenic SS18-SSX fusion protein complex.[4][10] dBRD9-A-mediated degradation of BRD9 reverses the oncogenic gene expression signature driven by this fusion protein.[4][10]
-
Interferon-Stimulated Gene Expression: BRD9 plays a role in the expression of a subset of interferon-stimulated genes (ISGs), and its degradation can impair the antiviral response.[5]
-
Oxytocin Signaling Pathway: In gastric cancer, BRD9 has been implicated in the regulation of the oxytocin signaling pathway.[11]
-
Cell Cycle and Apoptosis: The disruption of these pathways ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.[3][12]
These application notes and protocols provide a foundational framework for investigating the functional consequences of BRD9 degradation using dBRD9-A. Researchers are encouraged to adapt and optimize these protocols for their specific cell systems and experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. elifesciences.org [elifesciences.org]
- 11. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving dBRD9-A solubility for experimental use
Welcome to the technical support center for dBRD9-A. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing dBRD9-A in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is dBRD9-A and how does it work?
dBRD9-A is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the BRD9 protein. It is a heterobifunctional molecule that links a ligand for the BRD9 protein to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] By bringing BRD9 into close proximity with the E3 ligase, dBRD9-A induces the ubiquitination of BRD9, marking it for degradation by the proteasome.[1][3] This targeted degradation of BRD9 has been shown to inhibit cell proliferation and tumor progression in preclinical models.
Q2: What are the key physicochemical properties of dBRD9-A?
Understanding the physicochemical properties of dBRD9-A is crucial for its effective use. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 779.88 g/mol | [4] |
| Formula | C42H49N7O8 | [4] |
| Purity | ≥98% (HPLC) | [4] |
| CAS Number | 2170679-42-0 | [4] |
Q3: In which solvents is dBRD9-A soluble?
dBRD9-A exhibits good solubility in organic solvents like DMSO and ethanol (B145695). However, like many PROTACs, it has limited aqueous solubility.[5][6] The table below provides maximum concentration data in common laboratory solvents.
| Solvent | Max Concentration (mM) | Max Concentration (mg/mL) | Reference |
| DMSO | 100 | 77.99 | [4][7] |
| Ethanol | 10 | 7.8 | [4] |
For comparison, the related compound dBRD9 has a reported solubility of 20 mM (17.14 mg/mL) in water.[8]
Troubleshooting Guide: Solubility Issues
Poor aqueous solubility is a common challenge when working with PROTACs like dBRD9-A.[5][6] Below are common issues and recommended solutions.
Issue 1: dBRD9-A precipitates when preparing aqueous solutions for cell culture.
This is expected due to the hydrophobic nature of the molecule. Here’s a suggested workflow to address this:
Caption: A workflow for troubleshooting dBRD9-A solubility issues.
Solution:
-
Prepare a High-Concentration Stock in DMSO: First, prepare a concentrated stock solution of dBRD9-A in 100% DMSO (e.g., 10-50 mM).[4][7] Ensure the compound is fully dissolved, using sonication if necessary.
-
Serial Dilution: Perform serial dilutions of your DMSO stock directly into your final aqueous buffer (e.g., cell culture medium or PBS) to reach the desired final concentration. It is crucial that the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Aqueous Solution Preparation of a Similar PROTAC: For the PROTAC MZ1, a recommended method for preparing aqueous solutions is to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice. A 1:7 solution of ethanol:PBS (pH 7.2) resulted in a solubility of approximately 0.12 mg/ml.[9] This approach could be adapted for dBRD9-A.
Issue 2: Inconsistent results in cellular assays, possibly due to poor solubility.
Solution:
-
Confirm Complete Dissolution: Before treating cells, ensure that your final working solution of dBRD9-A is completely dissolved. Any precipitate will lead to an inaccurate concentration and variability in your results.
-
pH Adjustment: The solubility of compounds can be pH-dependent. While no specific data is available for dBRD9-A, you can empirically test a range of pH values for your buffer to see if it improves solubility.
-
Use of Co-solvents: If your experimental design allows, the use of co-solvents can improve solubility. However, be mindful of their potential effects on your cells.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of dBRD9-A in DMSO
-
Weigh the Compound: Accurately weigh out 1 mg of dBRD9-A (MW = 779.88 g/mol ).
-
Add DMSO: Add 128.22 µL of high-purity, anhydrous DMSO to the vial containing dBRD9-A.
-
Dissolve: Vortex or sonicate the solution until the dBRD9-A is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Western Blot Analysis of BRD9 Degradation
This protocol allows for the confirmation of dBRD9-A-mediated degradation of the BRD9 protein.
-
Cell Seeding and Treatment:
-
Seed your cells of interest at an appropriate density in multi-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of dBRD9-A concentrations for the desired amount of time. Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Resolve the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.[1][10]
-
Advanced Topics
In Vivo Formulation and Administration
For in vivo studies, a common vehicle for administering PROTACs with poor aqueous solubility is a mixture of solvents. A suggested formulation is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS[11]
To prepare this vehicle, first dissolve the dBRD9-A in DMSO, then add the PEG300 and Tween 80. Finally, add the saline or PBS dropwise while vortexing.[11] In a synovial sarcoma xenograft model, dBRD9-A was administered at 50 mg/kg once daily via intraperitoneal injection.[1]
Mechanism of Action and Potential for the "Hook Effect"
dBRD9-A functions by forming a ternary complex between BRD9 and the E3 ligase CRBN.
Caption: The signaling pathway of dBRD9-A mediated protein degradation.
At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases.[10] This occurs because the PROTAC separately binds to the target protein and the E3 ligase, preventing the formation of the productive ternary complex. For a similar dBRD9 degrader, a hook effect was observed at concentrations above 100 nM.[12][13] It is therefore recommended to perform a full dose-response curve to identify the optimal concentration range for dBRD9-A in your specific experimental system.
Selectivity Profile
dBRD9-A is a selective degrader of BRD9. The related compound, dBRD9, has been shown to have minimal effects on other BET family members like BRD4 and BRD7 at concentrations up to 5 µM.[8] However, it is always good practice to confirm the selectivity in your own system, for example, by checking the levels of closely related proteins via Western blot.
References
- 1. benchchem.com [benchchem.com]
- 2. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dBRD9 | Active Degraders | Tocris Bioscience [tocris.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mode of action of a DCAF16-recruiting targeted glue that can selectively degrade BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
dBRD9-A Technical Support Center: Troubleshooting Instability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for users of dBRD9-A, a potent and selective PROTAC® (Proteolysis Targeting Chimera) for the degradation of the BRD9 protein. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges related to the stability and use of dBRD9-A in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: dBRD9-A Precipitation or Aggregation in Aqueous Solutions
Q: I observed precipitation after diluting my dBRD9-A DMSO stock solution into my aqueous cell culture medium or buffer (e.g., PBS). What could be the cause and how can I prevent this?
A: This is a common issue known as "precipitation" or "aggregation," which can occur when a compound that is highly soluble in a non-polar organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. For dBRD9-A, this can lead to inconsistent and unreliable experimental results.
Troubleshooting Workflow for dBRD9-A Precipitation:
Technical Support Center: Optimizing dBRD9-A Treatment Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dBRD9-A, a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of Bromodomain-containing protein 9 (BRD9).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for dBRD9-A?
A1: dBRD9-A is a heterobifunctional molecule that simultaneously binds to BRD9 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of BRD9, tagging it for degradation by the proteasome.[1][2] This targeted protein degradation offers a potent and selective method to downregulate BRD9 function.[3]
Q2: In which cancer types has dBRD9-A shown efficacy?
A2: dBRD9-A has demonstrated anti-proliferative effects in a variety of cancer cell lines, including multiple myeloma[4], synovial sarcoma[1][5], acute myeloid leukemia (AML)[6], and prostate cancer.[7] Synovial sarcoma cell lines have been shown to be particularly sensitive to BRD9 targeting.[1]
Q3: How quickly can I expect to see BRD9 degradation after dBRD9-A treatment?
A3: BRD9 degradation is a time-dependent process, with kinetics varying between cell types.[2] However, significant degradation can often be observed within a few hours of treatment.[2] For example, near-complete loss of BRD9 has been reported within 6 to 24 hours in synovial sarcoma and multiple myeloma cell lines at a concentration of 100 nM.[1][4]
Q4: Are there known off-target effects of dBRD9-A?
A4: dBRD9-A has been shown to be highly selective for BRD9 degradation.[1][4] However, at higher concentrations (above 5 μM in some cell lines), potential off-target effects may be observed.[7] It is also important to note that since dBRD9-A utilizes the CRBN E3 ligase, it may have activity against other CRBN-dependent targets in certain contexts, such as the IKZF family of transcription factors in some lymphoid cell lines.[8]
Troubleshooting Guide
Issue 1: No or weak BRD9 degradation observed by Western blot.
-
Possible Cause: Suboptimal dBRD9-A Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations typically range from low nanomolar to micromolar.[4] The "hook effect" can occur at very high concentrations, where the formation of binary complexes (dBRD9-A with either BRD9 or CRBN) is favored over the productive ternary complex, leading to reduced degradation.[2]
-
-
Possible Cause: Inappropriate Treatment Duration.
-
Troubleshooting Step: Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal treatment duration for maximal degradation in your cell line.
-
-
Possible Cause: Low E3 Ligase (CRBN) Expression.
-
Troubleshooting Step: Confirm the expression of Cereblon (CRBN) in your cell line of interest by Western blot. dBRD9-A's mechanism is dependent on CRBN.[1]
-
-
Possible Cause: Poor Antibody Quality.
-
Troubleshooting Step: Ensure your primary antibody against BRD9 is validated for Western blotting and is used at the recommended dilution. Check the antibody datasheet for positive control recommendations.
-
-
Possible Cause: Issues with Western Blot Protocol.
Issue 2: High background on Western blot.
-
Possible Cause: Insufficient Blocking.
-
Troubleshooting Step: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).[10]
-
-
Possible Cause: Primary or Secondary Antibody Concentration is Too High.
-
Troubleshooting Step: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.
-
-
Possible Cause: Inadequate Washing.
-
Troubleshooting Step: Increase the number and/or duration of washes with TBST after antibody incubations to remove unbound antibodies.[10]
-
Issue 3: dBRD9-A treatment has no effect on cell viability or proliferation.
-
Possible Cause: Cell Line Insensitivity.
-
Troubleshooting Step: Confirm that your cell line is dependent on BRD9 for survival or proliferation. Not all cell lines are sensitive to BRD9 degradation.[6] Check the literature or databases like the Cancer Dependency Map (DepMap) for information on BRD9 dependency in your cell line.
-
-
Possible Cause: Insufficient BRD9 Degradation.
-
Troubleshooting Step: Confirm BRD9 degradation by Western blot using the troubleshooting steps outlined in Issue 1. A phenotypic effect will only be observed if the target protein is successfully degraded.
-
-
Possible Cause: Incorrect Assay Duration.
Quantitative Data
Table 1: IC₅₀ Values of dBRD9-A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Duration |
| OPM2 | Multiple Myeloma | 10 - 100 | 5 days |
| H929 | Multiple Myeloma | 10 - 100 | 5 days |
| MM.1S | Multiple Myeloma | 10 - 100 | 5 days |
| HSSYII | Synovial Sarcoma | ~50 | 9 days |
| SYO1 | Synovial Sarcoma | ~50 | 9 days |
| LNCaP | Prostate Cancer | ~500 | Not Specified |
| VCaP | Prostate Cancer | ~500 | Not Specified |
| 22Rv1 | Prostate Cancer | ~500 | Not Specified |
| C4-2 | Prostate Cancer | ~500 | Not Specified |
| MV4-11 | Acute Myeloid Leukemia | 1 - 10 | 6 days |
| SKM-1 | Acute Myeloid Leukemia | 1 - 10 | 6 days |
| Kasumi-1 | Acute Myeloid Leukemia | 10 - 100 | 6 days |
Table 2: DC₅₀ Values of BRD9 Degraders
| Degrader | Cell Line | DC₅₀ (nM) | Assay Time (h) |
| dBRD9-A | OPM2 | <100 | 24 |
| dBRD9-A | H929 | <100 | 24 |
| dBRD9 | MOLM-13 | 56.6 | Not Specified |
| DBr-1 | Not Specified | 90 | Not Specified |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol details the steps to assess the dose- and time-dependent degradation of BRD9 protein following dBRD9-A treatment.
Materials:
-
Cell line of interest
-
dBRD9-A
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight (for adherent cells).
-
Treat cells with a range of dBRD9-A concentrations (e.g., 1, 10, 100, 1000 nM) or for a time course (e.g., 2, 4, 6, 12, 24 hours) at a fixed concentration. Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.[11]
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay
This protocol outlines the steps to assess the effect of dBRD9-A on cell proliferation and viability.
Materials:
-
Cell line of interest
-
dBRD9-A
-
DMSO (vehicle control)
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a 96-well plate.
-
-
Treatment:
-
Treat cells with a serial dilution of dBRD9-A. Include a DMSO-treated vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 5-9 days). For longer assays, the media and compound may need to be refreshed every 2-3 days.[7]
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the normalized viability against the log of the dBRD9-A concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of dBRD9-A mediated BRD9 degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Key signaling pathways affected by BRD9 degradation.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Navigating dBRD9-A in Animal Models: A Technical Support Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for the effective and safe use of dBRD9-A in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges and provide actionable solutions to minimize toxicity and ensure reliable experimental outcomes.
Troubleshooting Guide: Managing Potential dBRD9-A Toxicity
Researchers using dBRD9-A in animal models may encounter challenges related to its toxicity profile. This section provides a structured approach to identifying and mitigating these issues.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>10%) | High dose of dBRD9-A, off-target effects, or formulation/vehicle toxicity. | 1. Dose Reduction: Lower the dose of dBRD9-A. In a synovial sarcoma xenograft model, dBRD9-A was well-tolerated for 24 days without overt side effects.[1] 2. Vehicle Control: Ensure the vehicle is well-tolerated by running a vehicle-only control group. 3. Monitor Food and Water Intake: Quantify daily consumption to distinguish between reduced appetite and direct toxicity. |
| Abnormal Hematological Parameters | On-target or off-target effects on hematopoiesis. | 1. Establish Baseline: Collect blood samples before starting treatment to establish individual baseline values. 2. Complete Blood Count (CBC) Monitoring: Perform regular CBCs (e.g., weekly) to monitor red blood cells, white blood cells, and platelets. A study in a synovial sarcoma model reported normal blood counts, though specific parameters were not detailed.[1] 3. Dose Adjustment: If significant changes are observed, consider reducing the dose or frequency of administration. |
| Clinical Signs of Toxicity (e.g., lethargy, ruffled fur) | Systemic toxicity. | 1. Implement a Clinical Scoring System: Use a standardized scoring system to objectively monitor animal health. 2. Dose Escalation Study: If you are establishing a new model, perform a dose escalation study to determine the Maximum Tolerated Dose (MTD). 3. Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a full necropsy and histopathological analysis of major organs to identify target organs of toxicity. |
| Unexpected Phenotypes or Off-Target Effects | The PROTAC molecule may have effects independent of BRD9 degradation. | 1. Use of Controls: Include a negative control, such as an inactive epimer of the CRBN ligand, that binds to BRD9 but does not recruit the E3 ligase. This helps differentiate between on-target degradation-dependent effects and off-target effects. 2. Global Proteomics: Use mass spectrometry to identify unintended protein degradation across the proteome. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for dBRD9-A in a mouse xenograft model?
A1: A reported efficacious and well-tolerated dose in a multiple myeloma xenograft mouse model was 50 mg/kg, administered once daily via intraperitoneal injection for 21 days. In a synovial sarcoma xenograft model, treatment for 24 days was also reported to be well-tolerated without overt side effects, although the exact dose was not specified in the available literature. It is crucial to perform a dose-finding study in your specific animal model to determine the optimal therapeutic window.
Q2: What is the mechanism of action of dBRD9-A?
A2: dBRD9-A is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that consists of a ligand that binds to the BRD9 protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.
Q3: Are there any known class-effects or specific organ toxicities associated with BRD9 degraders?
A3: While specific organ toxicities for dBRD9-A are not detailed in the available preclinical literature, another BRD9 degrader, CFT8634, which advanced to a Phase 1 clinical trial, was associated with cardiac toxicities. This suggests a potential for class-effect toxicities, and researchers should consider cardiovascular monitoring in their preclinical safety assessments of BRD9 degraders.
Q4: How can I improve the therapeutic index of dBRD9-A in my animal model?
A4: Several strategies can be employed to improve the therapeutic index:
-
Dose Optimization: Titrate the dose to the lowest effective level that maintains efficacy.
-
Formulation Development: Investigate alternative formulations to improve solubility and bioavailability, which may allow for lower dosing.
-
Targeted Delivery: For future studies, consider nanotechnology-based delivery systems or antibody-drug conjugates to increase tumor accumulation and reduce systemic exposure.
Experimental Protocols
In Vivo Toxicity Assessment of dBRD9-A in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the in vivo toxicity of dBRD9-A.
-
Animal Model: Utilize an appropriate xenograft mouse model (e.g., synovial sarcoma or multiple myeloma).
-
Dose Formulation:
-
Prepare dBRD9-A in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal, oral). The vehicle composition should be well-documented and tested for its own toxicity.
-
A common vehicle for PROTACs is a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline.
-
-
Dose Groups:
-
Vehicle Control: Administer the vehicle alone.
-
dBRD9-A Treatment Groups: Include at least three dose levels (low, medium, high) based on in vitro efficacy data and literature precedents.
-
-
Administration: Administer dBRD9-A and vehicle according to the planned schedule (e.g., once daily) for the duration of the study (e.g., 21-28 days).
-
Monitoring:
-
Clinical Observations: Record daily observations for clinical signs of toxicity, including changes in activity, posture, and grooming.
-
Body Weight: Measure body weight at least twice weekly.
-
Tumor Volume: Measure tumor volume with calipers twice weekly.
-
Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at specified intervals for Complete Blood Count (CBC) and serum chemistry analysis.
-
-
Endpoint Analysis:
-
At the end of the study, perform a terminal bleed for final hematology and serum chemistry.
-
Conduct a gross necropsy and collect major organs (e.g., liver, spleen, kidney, heart, lungs) for histopathological examination.
-
Visualizations
Caption: Mechanism of action of dBRD9-A leading to targeted protein degradation.
Caption: A logical workflow for troubleshooting dBRD9-A toxicity in animal models.
References
dBRD9-A western blot troubleshooting and optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using dBRD9-A in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is dBRD9-A and how does it work?
A1: dBRD9-A is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the BRD9 protein. dBRD9-A works by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome.
Q2: What is the expected molecular weight of BRD9 in a Western blot?
A2: The expected molecular weight of human BRD9 is approximately 75-80 kDa.
Q3: What are some recommended cell lines to study the effects of dBRD9-A?
A3: Synovial sarcoma cell lines (e.g., HSSYII, SYO1), multiple myeloma cell lines (e.g., OPM2, H929), and acute myeloid leukemia cell lines (e.g., MOLM-13) have been used to study the effects of dBRD9-A.[1]
Q4: What is the typical concentration range and treatment time for dBRD9-A to observe BRD9 degradation?
A4: Effective concentrations of dBRD9-A for inducing BRD9 degradation are typically in the nanomolar range. For example, near-complete degradation has been observed in synovial sarcoma cell lines with 100 nM dBRD9-A treatment for 6 to 72 hours.[2][3] A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and experimental setup.
Troubleshooting Guide
Issue 1: No or Weak BRD9 Signal
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. For large proteins like BRD9 (~75-80 kDa), consider a wet transfer overnight at 4°C or optimize semi-dry transfer conditions (e.g., extend transfer time). Ensure no air bubbles are trapped between the gel and the membrane. |
| Low Protein Loading | Ensure you are loading a sufficient amount of total protein (typically 20-40 µg of cell lysate). Perform a protein concentration assay (e.g., BCA) to accurately determine the protein concentration of your lysates. |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Titrate the anti-BRD9 antibody to find the optimal concentration. A common starting point is a 1:1000 dilution. Also, ensure the secondary antibody is appropriate for the primary antibody and used at the correct dilution. |
| Antibody Inactivity | Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles. |
| Insufficient Exposure | If using chemiluminescence, increase the exposure time to detect a weak signal. |
Issue 2: High Background
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature with gentle agitation. Common blocking buffers include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST or PBST. The choice of blocking agent can be antibody-dependent, so consult the antibody datasheet. |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Try decreasing the antibody concentrations. |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST or PBST). |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulates that can cause speckling on the blot. |
Issue 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Antibody Cross-Reactivity | Ensure the primary antibody is specific for BRD9. Check the antibody datasheet for validation data. Consider using a different, validated anti-BRD9 antibody. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation to prevent degradation, which can result in lower molecular weight bands. |
| Too Much Protein Loaded | Overloading the gel can lead to non-specific antibody binding. Try loading less protein per well. |
Issue 4: Incomplete or a Bell-Shaped Dose-Dependent Degradation (The "Hook Effect")
| Possible Cause | Recommended Solution |
| High PROTAC Concentration | At very high concentrations, PROTACs like dBRD9-A can form non-productive binary complexes with either BRD9 or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. This leads to a decrease in degradation efficiency at higher concentrations, known as the "hook effect". |
| Experimental Design | To observe and overcome the hook effect, perform a wide dose-response experiment with serial dilutions of dBRD9-A spanning a broad concentration range (e.g., from low nanomolar to high micromolar). This will help identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins. For subsequent experiments, use concentrations at or below the Dmax. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for a dBRD9-A Western blot experiment. These are starting recommendations and may require optimization for your specific system.
| Parameter | Recommendation |
| Cell Lysate Protein Concentration | 20-40 µg per lane |
| SDS-PAGE Gel | 4-12% Bis-Tris precast gel or a 10% polyacrylamide gel |
| Transfer Method | Wet transfer (e.g., 100V for 60-90 minutes) or semi-dry transfer |
| Membrane Type | Nitrocellulose or PVDF |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) |
| Primary Anti-BRD9 Antibody Dilution | 1:1000 |
| Secondary Antibody Dilution | 1:2000 - 1:10000 (HRP-conjugated) |
| dBRD9-A Treatment Concentration | 1 nM - 1000 nM (A dose-response curve is recommended) |
| dBRD9-A Treatment Time | 6 - 72 hours (A time-course experiment is recommended) |
| Loading Control | Anti-GAPDH, anti-β-actin, or anti-vinculin |
Detailed Experimental Protocol: Western Blot for dBRD9-A Mediated Degradation
-
Cell Culture and Treatment:
-
Plate cells at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of dBRD9-A or vehicle control (e.g., DMSO) for the indicated amount of time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and transfer to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST before blocking.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-BRD9 antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane using a mild stripping buffer.
-
Wash the membrane thoroughly.
-
Block the membrane again for 1 hour.
-
Probe with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) and repeat the immunoblotting steps.
-
Visualizations
Caption: A flowchart illustrating the key steps of a Western blot experiment for dBRD9-A.
References
Navigating the Nuances of dBRD9-A: A Technical Support Guide
Welcome to the technical support center for dBRD9-A, a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of Bromodomain-containing protein 9 (BRD9). This guide is designed for researchers, scientists, and drug development professionals to interpret unexpected experimental results and troubleshoot common issues encountered when using dBRD9-A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for dBRD9-A?
A1: dBRD9-A is a heterobifunctional molecule that co-opts the cell's natural protein degradation machinery.[1] It simultaneously binds to BRD9 and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex. This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.[2][3]
Q2: How selective is dBRD9-A?
A2: dBRD9-A is highly selective for BRD9. Studies have shown that it effectively degrades BRD9 at nanomolar concentrations without significantly affecting the levels of other bromodomain-containing proteins, such as BRD4 and BRD7, or other subunits of the BAF chromatin remodeling complex like SMARCA2/4.[1][4] However, off-target effects can be observed at higher concentrations.[5]
Q3: What are the expected downstream effects of BRD9 degradation by dBRD9-A?
A3: Degradation of BRD9 has been shown to disrupt the non-canonical BAF (ncBAF) complex, leading to the downregulation of oncogenic transcriptional programs.[2][6] A primary consequence is the inhibition of ribosome biogenesis and a decrease in the expression of the master regulator MYC, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][7] In some contexts, BRD9 degradation can also lead to an accumulation of R-loops and DNA damage.[8]
Troubleshooting Guide
Issue 1: Sub-optimal or Incomplete BRD9 Degradation
You've treated your cells with dBRD9-A, but the Western blot shows incomplete or no degradation of BRD9.
Possible Causes and Solutions:
-
Cell Line Specificity: Not all cell lines are equally sensitive to dBRD9-A. The expression levels of BRD9, CRBN, and components of the ubiquitin-proteasome system can vary, affecting the efficiency of degradation.
-
Troubleshooting Step: Confirm the expression of BRD9 and CRBN in your cell line by Western blot or proteomics. If CRBN levels are low, dBRD9-A may be inefficient.
-
-
Concentration and Treatment Time: The optimal concentration and duration of dBRD9-A treatment can vary between cell lines.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. A typical starting point is 10-100 nM for 24 hours.[1]
-
-
Drug Inactivity: Improper storage or handling can lead to the degradation of dBRD9-A.
-
Troubleshooting Step: Ensure dBRD9-A is stored correctly, typically at -20°C or -80°C as a stock solution in DMSO.[9] Use freshly prepared dilutions for your experiments.
-
| Parameter | Recommendation | Rationale |
| Concentration | Titrate from 1 nM to 1 µM | To determine the optimal concentration for BRD9 degradation in your specific cell line. |
| Treatment Time | Perform a time-course (e.g., 2, 6, 12, 24, 48 hours) | To identify the optimal duration for achieving maximal BRD9 degradation. |
| Cell Density | Maintain consistent and optimal cell density | Overly confluent or sparse cultures can affect cellular processes and drug response. |
| Controls | Include DMSO vehicle control and a positive control cell line (if available) | To ensure the observed effects are specific to dBRD9-A and that the reagent is active. |
Experimental Workflow for Optimizing dBRD9-A Treatment
Caption: Workflow for optimizing dBRD9-A concentration and treatment time.
Issue 2: Unexpected Cell Viability Results
You observe that a cell line predicted to be sensitive to BRD9 degradation shows resistance to dBRD9-A, or a resistant cell line shows unexpected sensitivity.
Possible Causes and Solutions:
-
Lack of Correlation between BRD9 Expression and Sensitivity: Studies have shown that the sensitivity of some cancer cell lines to dBRD9-A does not always correlate with the basal expression level of BRD9.[1]
-
Interpretation: The cellular context, including the dependency on BRD9-mediated transcriptional programs and the status of downstream signaling pathways, is a more critical determinant of sensitivity than BRD9 protein levels alone.
-
-
Off-Target Effects at High Concentrations: At concentrations significantly above the optimal range for BRD9 degradation, dBRD9-A may exhibit off-target effects, leading to cytotoxicity that is not directly related to BRD9 degradation.[5]
-
Troubleshooting Step: Correlate cell viability data with BRD9 degradation levels. If cytotoxicity is observed at concentrations where BRD9 is not efficiently degraded, or if it increases at concentrations where degradation is already maximal, off-target effects are likely.
-
-
"Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of binary complexes (dBRD9-A-BRD9 or dBRD9-A-CRBN) instead of the productive ternary complex.
-
Troubleshooting Step: Ensure your dose-response curve covers a wide range of concentrations. If you observe a decrease in efficacy at the highest concentrations, this may be indicative of the hook effect.
-
Signaling Pathway: dBRD9-A Mechanism of Action
Caption: The PROTAC mechanism of dBRD9-A leading to BRD9 degradation.
Issue 3: Unexpected Transcriptomic or Proteomic Profiles
Your RNA-seq or proteomics data after dBRD9-A treatment reveals unexpected changes in gene or protein expression.
Possible Causes and Solutions:
-
Indirect Downstream Effects: BRD9 is a component of the ncBAF chromatin remodeling complex, which regulates the expression of a wide range of genes.[10][11] The transcriptional changes you observe may be indirect consequences of BRD9 degradation and the subsequent alteration of the chromatin landscape.
-
Interpretation: Analyze your data using pathway analysis tools to identify enriched biological processes and signaling pathways. This can help to elucidate the functional consequences of BRD9 degradation in your experimental system.
-
-
Impact on ncBAF Complex Integrity: Degradation of BRD9 can lead to the disassembly or altered function of the ncBAF complex.[6] This can result in widespread transcriptional changes that are not directly regulated by BRD9 itself.
-
Troubleshooting Step: If possible, perform co-immunoprecipitation experiments to assess the integrity of the ncBAF complex after dBRD9-A treatment.
-
-
Cellular Context-Dependent Responses: The transcriptional response to BRD9 degradation can be highly dependent on the cellular context, including the specific cancer type and its underlying genetic and epigenetic landscape.
-
Interpretation: Compare your results with published datasets of dBRD9-A treatment in different cell lines to identify common and cell-type-specific transcriptional signatures.
-
Logical Relationship: Interpreting Unexpected Transcriptional Changes
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peer review in Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for dBRD9-A Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BRD9 degrader, dBRD9-A.
Frequently Asked Questions (FAQs)
Q1: What is dBRD9-A and how does it work?
A1: dBRD9-A is a chemical degrader of Bromodomain-containing protein 9 (BRD9). It is a type of molecule known as a Proteolysis Targeting Chimera (PROTAC). dBRD9-A works by simultaneously binding to BRD9 and the E3 ubiquitin ligase Cereblon (CRBN). This forms a ternary complex, which brings BRD9 in close proximity to the E3 ligase, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.
Q2: What are the primary applications of dBRD9-A in research?
A2: dBRD9-A is primarily used to study the biological functions of BRD9 through its targeted degradation. It has shown significant utility in cancer research, particularly in models of synovial sarcoma and multiple myeloma.[1][2] In synovial sarcoma, dBRD9-A has been shown to reverse oncogenic gene expression.[1] In multiple myeloma, it disrupts ribosome biogenesis, leading to anti-tumor effects.[2]
Q3: How can I confirm that dBRD9-A is degrading BRD9 in my cells?
A3: The most common method to confirm BRD9 degradation is Western blotting. By treating your cells with dBRD9-A over a range of concentrations and time points, you can observe a dose- and time-dependent decrease in BRD9 protein levels. It is crucial to include a vehicle control (e.g., DMSO) and a loading control (e.g., GAPDH, β-actin) to ensure the observed effects are specific to dBRD9-A treatment and that equal amounts of protein were loaded.
Q4: What are important considerations before starting an experiment with dBRD9-A?
A4: Before starting your experiment, it is important to:
-
Confirm BRD9 and CRBN expression: Ensure your cell line of interest expresses both the target protein (BRD9) and the E3 ligase (CRBN) that dBRD9-A utilizes. This can be checked by Western blot or by consulting publicly available databases.
-
Optimize concentration and time: The optimal concentration and treatment time for BRD9 degradation can vary between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
-
Proper handling and storage: dBRD9-A should be stored at -20°C. Stock solutions are typically prepared in DMSO and should also be stored at -20°C for long-term use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no BRD9 degradation | 1. Suboptimal dBRD9-A concentration. 2. Inappropriate treatment duration. 3. Low or no expression of BRD9 or CRBN in the cell line. 4. dBRD9-A instability or insolubility. 5. "Hook effect" at high concentrations. | 1. Perform a dose-response experiment to find the optimal concentration (DC50). 2. Conduct a time-course experiment to determine the optimal degradation time. 3. Verify BRD9 and CRBN protein levels by Western blot. 4. Ensure proper storage and handling of dBRD9-A. Prepare fresh dilutions for each experiment. 5. Test a wider range of concentrations, including lower nanomolar concentrations, as high concentrations can sometimes impair ternary complex formation. |
| Observed off-target effects | 1. High concentrations of dBRD9-A may lead to non-specific effects. 2. The cellular phenotype may be a result of BRD9-independent mechanisms. | 1. Use the lowest effective concentration of dBRD9-A that achieves maximal BRD9 degradation. 2. Validate on-target effects by rescuing the phenotype with a degradation-resistant mutant of BRD9. 3. Use a negative control compound that is structurally similar to dBRD9-A but does not induce degradation. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of dBRD9-A. 3. Variation in incubation times. 4. Issues with downstream processing (e.g., Western blotting). | 1. Ensure uniform cell seeding across all wells. 2. Use calibrated pipettes and ensure proper mixing of dBRD9-A in the media. 3. Standardize all incubation times precisely. 4. Adhere to standardized protocols for all downstream analyses and include appropriate controls. |
Quantitative Data Summary
The following tables summarize the degradation and anti-proliferative activities of dBRD9-A and other relevant BRD9 degraders in various cancer cell lines.
Table 1: BRD9 Degradation Potency (DC50 and Dmax)
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | E3 Ligase Recruited | Reference |
| dBRD9-A | OPM2, H929 | 10-100 (IC50) | Not Specified | 120 | Cereblon | [2] |
| AMPTX-1 | MV4-11 | 0.5 | 93 | 6 | DCAF16 | [3] |
| AMPTX-1 | MCF-7 | 2 | 70 | 6 | DCAF16 | [3] |
| VZ185 | HEK293 | 4.5 | >90 | 2 | VHL | [4] |
| DBr-1 | HEK293 | 90 | ~60 | 2 | DCAF1 | [4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the specific experimental conditions.
Table 2: Anti-proliferative Activity (IC50)
| Compound | Cell Line | IC50 (nM) | Assay Time (days) | Reference |
| dBRD9-A | OPM2 | ~50 | 5 | [2] |
| dBRD9-A | H929 | ~20 | 5 | [2] |
| dBRD9 | EOL-1 | Not Specified | 7 | [5] |
| dBRD9 | MOLM-13 | 56.6 | Not Specified |
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol details the steps to confirm the dose- and time-dependent degradation of BRD9 protein following dBRD9-A treatment.
Materials:
-
Cell line of interest
-
dBRD9-A (and DMSO as vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of dBRD9-A concentrations (e.g., 1, 10, 100, 1000 nM) and a DMSO vehicle control for the desired time (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and image the membrane.
-
Strip and re-probe the membrane with a loading control antibody.
-
Quantify band intensities and normalize BRD9 levels to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the BRD9-dBRD9-A-CRBN ternary complex.
Materials:
-
Cells treated with dBRD9-A and DMSO
-
Co-IP lysis buffer
-
Anti-CRBN antibody or anti-BRD9 antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Lysis:
-
Lyse treated cells with Co-IP lysis buffer containing protease inhibitors.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody (or anti-BRD9) or control IgG overnight at 4°C.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against BRD9 and CRBN to detect the co-immunoprecipitated proteins.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of dBRD9-A on cell proliferation.
Materials:
-
Cells of interest
-
dBRD9-A and DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
Treat cells with a serial dilution of dBRD9-A and a DMSO control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 3-7 days).
-
-
Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of dBRD9-A-mediated BRD9 protein degradation.
Caption: Experimental workflow for a typical dBRD9-A study.
Caption: dBRD9-A disrupts ribosome biogenesis in multiple myeloma.
Caption: dBRD9-A reverses oncogenic transcription in synovial sarcoma.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating dBRD9-A Specificity for BRD9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dBRD9-A, a potent proteolysis-targeting chimera (PROTAC) designed to selectively degrade the BRD9 protein, against other known BRD9-targeting compounds. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of relevant biological pathways and experimental workflows to objectively assess the specificity and performance of dBRD9-A.
Performance Comparison of BRD9 Degraders and Inhibitors
The efficacy of dBRD9-A is best understood in the context of other molecules developed to target BRD9. The following tables summarize the degradation potency (DC50 and Dmax) of various BRD9 degraders and the inhibitory activity (IC50) of small molecule inhibitors.
Table 1: Comparative Degradation Potency (DC50 and Dmax) of BRD9 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | Not Specified | CRBN | [1] |
| AMPTX-1 | MV4-11 | 0.5 | 93 | DCAF16 | [2][3] |
| AMPTX-1 | MCF-7 | 2 | 70 | DCAF16 | [3] |
| VZ185 | RI-1 | 1.8 | >95 | VHL | [4][5] |
| VZ185 | EOL-1 | 2.3 | Not Specified | VHL | [5] |
| VZ185 | A-204 | 8.3 | Not Specified | VHL | [5] |
Table 2: Comparative Inhibitory Activity (IC50) of BRD9 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| BI-7273 | BRD9 | 19 | AlphaScreen | [4] |
| BI-7273 | BRD7 | 117 | AlphaScreen | [4] |
| I-BRD9 | BRD9 | 50 | TR-FRET |
Note: DC50 and Dmax values can vary depending on the specific experimental conditions, including treatment time and cell line used.
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of dBRD9-A for the BRD9 protein, a combination of cellular and biochemical assays is employed. Below are detailed protocols for key experiments.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to quantify the dose- and time-dependent degradation of BRD9 protein following treatment with dBRD9-A.
Materials:
-
Cell line of interest (e.g., synovial sarcoma cells, multiple myeloma cells)
-
dBRD9-A
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BRD9
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of dBRD9-A or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for BRD9 and the loading control. Normalize the BRD9 signal to the loading control signal for each sample.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol verifies the formation of the BRD9-dBRD9-A-CRBN ternary complex, which is essential for proteasome-mediated degradation.
Materials:
-
Cell line of interest
-
dBRD9-A and DMSO
-
Co-Immunoprecipitation Kit (e.g., Pierce Co-Immunoprecipitation Kit)
-
Antibody against the E3 ligase (e.g., anti-CRBN)
-
Antibody against BRD9
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease inhibitors)[6]
Procedure:
-
Cell Treatment and Lysis: Treat cells with dBRD9-A or DMSO for a short period (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells using a non-denaturing IP lysis buffer.[7]
-
Pre-Clearing: Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.[8]
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against CRBN overnight at 4°C to pull down the E3 ligase complex.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.
Protocol 3: Tandem Mass Tag (TMT) Mass Spectrometry for Proteome-Wide Selectivity
This protocol provides a global, unbiased assessment of dBRD9-A's selectivity by quantifying changes across the entire proteome.
Materials:
-
Cell line of interest
-
dBRD9-A and DMSO
-
Lysis buffer for mass spectrometry (e.g., 8 M urea (B33335) in 50 mM TEAB)
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation: Treat cells with dBRD9-A or DMSO. Lyse the cells and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.[9]
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase HPLC.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for simultaneous identification and quantification of peptides from all conditions.[10]
-
Data Analysis: Analyze the mass spectrometry data to identify and quantify thousands of proteins. Compare the protein abundance between dBRD9-A-treated and DMSO-treated samples to identify proteins that are significantly up- or down-regulated.
Visualizing the Mechanism and Pathways
To provide a clearer understanding of dBRD9-A's mechanism of action and the biological context in which BRD9 functions, the following diagrams were generated using Graphviz.
Caption: dBRD9-A mediated degradation of BRD9 protein.
Caption: Role of BRD9 in the ncBAF complex and cancer.
Caption: Workflow for validating dBRD9-A specificity.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPTX1 | BRD9 degrader | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deep profiling of microgram-scale proteome by Tandem Mass Tag Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to dBRD9-A and Other BRD9 Inhibitors for Researchers
For Immediate Release
Cambridge, MA – December 9, 2025 – In the rapidly evolving landscape of epigenetic drug discovery, Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology. This guide provides a comprehensive comparison of dBRD9-A, a potent proteolysis-targeting chimera (PROTAC) degrader, with other notable BRD9 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.
Introduction to BRD9 and Its Inhibition
BRD9 is a key component of the non-canonical SWI/SNF (also known as ncBAF) chromatin remodeling complex.[1] By recognizing acetylated lysine (B10760008) residues on histones, BRD9 plays a crucial role in regulating gene expression.[2] Dysregulation of BRD9 has been implicated in the pathogenesis of various cancers, including synovial sarcoma, multiple myeloma, and acute myeloid leukemia, making it an attractive target for therapeutic intervention.[1][3]
The therapeutic strategies targeting BRD9 primarily fall into two categories: small-molecule inhibitors that block the function of the BRD9 bromodomain, and targeted protein degraders that induce the selective elimination of the BRD9 protein. This guide will delve into a direct comparison of these approaches, with a focus on the highly potent degrader, dBRD9-A.
dBRD9-A: A Potent and Selective BRD9 Degrader
dBRD9-A is a heterobifunctional PROTAC that induces the degradation of BRD9.[4] It functions by simultaneously binding to the BRD9 bromodomain and recruiting the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.[4] This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors, as it can lead to a more profound and sustained target suppression. dBRD9-A is an optimized analogue of the earlier degrader dBRD9, featuring a more lipophilic linker for improved degradation properties.[4]
Quantitative Comparison of BRD9 Inhibitors and Degraders
The following tables summarize the performance of dBRD9-A in comparison to other small-molecule inhibitors and PROTAC degraders of BRD9.
Table 1: In Vitro Binding Affinity and Cellular Potency of BRD9 Inhibitors
| Compound | Type | Target(s) | IC50 (BRD9) | Kd (BRD9) | Cellular Potency (EC50/GI50) | Cell Line |
| BI-7273 | Inhibitor | BRD9/BRD7 | 19 nM | 0.75 nM | 1400 nM (EC50) | EOL-1 |
| I-BRD9 | Inhibitor | BRD9 | 50 nM | 1.9 nM | 158 nM (NanoBRET) | HEK293 |
Table 2: In Vitro Degradation Potency of BRD9 Degraders
| Compound | Type | E3 Ligase Recruited | DC50 (BRD9) | Dmax (BRD9) | Cell Line |
| dBRD9-A | PROTAC | CRBN | Near-complete degradation at nanomolar concentrations | >95% | Synovial sarcoma cells |
| FHD-609 | PROTAC | CRBN | 190 pM (Dmax50) | 97% | HiBiT-BRD9 CRISPR HEK293 |
| VZ185 | PROTAC | VHL | 1.8 nM | 95% | RI-1 |
| DBr-1 | PROTAC | DCAF1 | 90 nM | ~90% | HEK293 |
| AMX-883 | Targeted Glue | DCAF16 | Picomolar potency | Almost complete degradation | AML cell lines |
Head-to-Head Performance Insights
Experimental evidence suggests that BRD9 degraders, such as dBRD9-A, offer a more robust therapeutic effect in certain cancer models compared to traditional bromodomain inhibitors. For instance, in synovial sarcoma cell lines, dBRD9-A demonstrated superior growth inhibition compared to the small-molecule inhibitors BI-7273 and I-BRD9. This enhanced efficacy is attributed to the complete elimination of the BRD9 protein, which abrogates both its bromodomain-dependent and -independent functions, such as its scaffolding role within the ncBAF complex.[5]
FHD-609, another potent CRBN-recruiting degrader, has shown picomolar degradation activity and is currently in Phase 1 clinical trials for synovial sarcoma.[6][7] VZ185, a VHL-recruiting PROTAC, is a potent dual degrader of both BRD9 and its close homolog BRD7.[8] DBr-1 utilizes the DCAF1 E3 ligase and shows selectivity for BRD9 over BRD7.[9] AMX-883, a "Targeted Glue" degrader, recruits the DCAF16 E3 ligase and has demonstrated potent preclinical activity in acute myeloid leukemia models.[10][11]
The choice between these degraders may depend on the specific biological context, including the expression levels of the respective E3 ligases in the target cells and the desired selectivity profile.
Signaling Pathways and Experimental Workflows
The inhibition or degradation of BRD9 has been shown to impact several key oncogenic signaling pathways. A diagram illustrating the central role of BRD9 in the ncBAF complex and its downstream effects is provided below.
The general workflow for evaluating BRD9 degraders is a multi-step process involving in vitro and cellular assays.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the BRD9 degrader or inhibitor for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD9 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of BRD9 degradation relative to the vehicle control. Plot the results to calculate DC50 and Dmax values.[12][13]
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the BRD9 inhibitor or degrader for a specified duration (e.g., 72 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization (for MTT assay): Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the GI50 or EC50 value.[13]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Cross-linking and Chromatin Preparation: Cross-link protein-DNA complexes in cells with formaldehyde. Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BRD9 or a control IgG overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify BRD9 binding sites.
Conclusion
The development of targeted therapies against BRD9 holds significant promise for the treatment of various cancers. While small-molecule inhibitors of the BRD9 bromodomain have demonstrated utility, the advent of potent and selective degraders like dBRD9-A represents a significant advancement in the field. By inducing the complete removal of the BRD9 protein, these molecules can overcome some of the limitations of traditional inhibitors and have shown superior efficacy in preclinical models. The data presented in this guide provides a valuable resource for researchers to compare the available BRD9-targeting agents and select the most appropriate tools for their specific research needs. As clinical trials for BRD9 degraders progress, the therapeutic potential of this approach will become increasingly clear.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. drughunter.com [drughunter.com]
- 6. foghorntx.com [foghorntx.com]
- 7. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c4therapeutics.com [c4therapeutics.com]
- 9. researchgate.net [researchgate.net]
- 10. Amphista Therapeutics nominates AMX-883, an orally available Targeted Glue™ degrader of BRD9, as its first clinical development candidate for the treatment of acute myeloid leukaemia - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 11. Amphista Therapeutics nominates first clinical candidate AMX-883, a novel Targeted Glue degrader for acute myeloid leukaemia [manufacturingchemist.com]
- 12. lifesensors.com [lifesensors.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Battle of Bromodomain Degraders: dBRD9-A vs. dBRD9 PROTAC
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent BRD9-targeting PROTACs: dBRD9-A and the original dBRD9. This document summarizes key experimental data, details the underlying methodologies, and visualizes the critical molecular pathways involved.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. Within this class, degraders of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF chromatin remodeling complex, have shown significant promise in various cancers. This guide focuses on a comparative analysis of two key BRD9 PROTACs: dBRD9-A and the earlier-described dBRD9.
Mechanism of Action: A Shared Strategy of Targeted Degradation
Both dBRD9-A and dBRD9 are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. They achieve this by simultaneously binding to BRD9 and an E3 ubiquitin ligase, primarily Cereblon (CRBN). This induced proximity leads to the ubiquitination of BRD9, marking it for degradation by the proteasome and thereby ablating its function in chromatin remodeling and gene expression.
Quantitative Data Summary
The following tables summarize the degradation potency and anti-proliferative efficacy of dBRD9-A and dBRD9 in various cancer cell lines. It is important to note that the data for each compound are derived from different studies and, therefore, experimental conditions may vary.
Table 1: BRD9 Degradation Potency (DC50 and Dmax)
| Compound | Cell Line | DC50 | Dmax | Assay Time | E3 Ligase Recruited | Reference |
| dBRD9 | HEK293 | 1.8 nM | >95% | 2 hours | CRBN | [1] |
| dBRD9 | MOLM-13 | ~50 nM | Not Reported | 4 hours | CRBN | [2] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity (IC50)
| Compound | Cell Line | IC50 | Assay Duration | Reference |
| dBRD9-A | HSSYII (Synovial Sarcoma) | Potent (nM range) | 9 days | [3] |
| dBRD9-A | SYO1 (Synovial Sarcoma) | Potent (nM range) | 9 days | [3] |
| dBRD9 | MOLM-13 (AML) | 104 nM | 7 days | [4] |
| dBRD9 | EOL-1 (AML) | Potent (nM range) | 7 days | [5] |
Note: IC50 is the concentration of the compound that inhibits 50% of cell proliferation.
Table 3: Comparative Anti-proliferative Activity in Acute Myeloid Leukemia (AML) Cell Lines
A direct comparison study evaluated the anti-proliferative effects of dBRD9-A and a novel dBRD9 analog, QA-68.
| Compound | MV4-11 IC50 (nM) | SKM-1 IC50 (nM) | Kasumi-1-luc+ IC50 (nM) | Reference |
| dBRD9-A | 10-100 | >1000 | >1000 | [6] |
| QA-68 (dBRD9 analog) | 1-10 | 1-10 | 10-100 | [6] |
This study suggests that in certain AML cell lines, dBRD9 analogs may exhibit greater anti-proliferative potency than dBRD9-A.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to quantify the extent of BRD9 protein degradation following treatment with dBRD9-A or dBRD9.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, HSSYII)
-
dBRD9-A or dBRD9 PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BRD9
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at a desired density in multi-well plates and allow them to adhere overnight (for adherent cells). Treat cells with a range of concentrations of the PROTAC or DMSO for the specified duration (e.g., 2, 4, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the PROTACs.
Materials:
-
Cancer cell line of interest
-
dBRD9-A or dBRD9 PROTAC
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO for the desired duration (e.g., 72 hours or 5 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
BRD9 Signaling Pathways in Cancer
BRD9, as a component of the ncBAF complex, plays a crucial role in regulating gene expression. Its degradation can impact several signaling pathways implicated in cancer progression.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downstream Consequences of dBRD9-A Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the downstream effects of dBRD9-A, a potent and selective BRD9 degrader. We delve into its impact on cellular signaling, compare its performance against other BRD9-targeting agents, and provide detailed experimental protocols to support further investigation.
dBRD9-A is a proteolysis-targeting chimera (PROTAC) that orchestrates the targeted degradation of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] By hijacking the cell's ubiquitin-proteasome system, dBRD9-A effectively eliminates BRD9 protein, leading to significant downstream effects on gene expression and cellular function.[3] This targeted degradation strategy has shown promise in various cancer models, including multiple myeloma, synovial sarcoma, and prostate cancer, by disrupting oncogenic signaling pathways.[1][4][5]
Mechanism of Action: A Targeted Approach to Protein Degradation
dBRD9-A is a heterobifunctional molecule that simultaneously binds to the BRD9 bromodomain and the E3 ubiquitin ligase CRL4-CRBN.[2][3] This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.[3] This targeted degradation of BRD9 leads to the disruption of the ncBAF complex and subsequent alterations in gene expression.[1][4]
Comparative Performance of dBRD9-A
dBRD9-A has demonstrated superior or distinct effects when compared to other BRD9-targeting compounds, such as bromodomain inhibitors.
| Compound | Mechanism of Action | Effect on BRD9 | Reported Downstream Effects | Cell Line Examples |
| dBRD9-A | PROTAC Degrader | Near complete degradation at nanomolar concentrations.[4][6] | Downregulation of ribosome biogenesis genes and MYC[1], inhibition of TGF-β/Activin/Nodal and Wnt signaling[7], modulation of androgen receptor signaling[5], induction of G1 cell-cycle arrest and apoptosis.[1] | Multiple Myeloma (OPM2, H929), Synovial Sarcoma (HSSYII, SYO1), Prostate Cancer (LNCaP, VCaP).[1][4][5] |
| I-BRD9 | Bromodomain Inhibitor | Inhibition of bromodomain binding. | Reduced viability of prostate cancer cells.[5] | Prostate Cancer (LNCaP, VCaP, 22Rv1, C4-2).[5] |
| BI-7273 | Bromodomain Inhibitor | Inhibition of bromodomain binding. | Less robust therapeutic response compared to dBRD9-A in synovial sarcoma.[4] | Synovial Sarcoma (HSSYII, SYO1).[4] |
| dBRD9 | PROTAC Degrader | Rapid BRD9 degradation.[8] | Potent anti-proliferative effect.[8] | Acute Myeloid Leukemia (EOL-1, MOML-13).[8] |
Downstream Signaling Pathways Affected by dBRD9-A
Treatment with dBRD9-A has been shown to significantly impact several key signaling pathways implicated in cancer progression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to confirm the downstream effects of dBRD9-A.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to quantify the degradation of BRD9 protein following dBRD9-A treatment.
Materials:
-
Cell line of interest
-
dBRD9-A
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of dBRD9-A concentrations for the desired time.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Protein Transfer: Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane and then incubate with the primary anti-BRD9 antibody, followed by the HRP-conjugated secondary antibody.[3][9]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[3]
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.[9]
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol can be used to confirm the formation of the ternary complex between BRD9, dBRD9-A, and the E3 ligase.[9]
Materials:
-
Co-Immunoprecipitation Kit
-
Antibody against the E3 ligase (e.g., anti-CRBN)
-
Antibody against BRD9
Procedure:
-
Lyse cells treated with dBRD9-A and a vehicle control.
-
Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.
-
Elute the bound proteins.
-
Analyze the eluted proteins by Western blotting using an anti-BRD9 antibody to detect the presence of BRD9 in the immunoprecipitated complex.[9]
Protocol 3: Cell Viability Assay
This assay is used to determine the effect of dBRD9-A on cell proliferation.
Materials:
-
Cell line of interest
-
dBRD9-A
-
Cell culture medium
-
MTT or CellTiter-Glo reagent
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a serial dilution of dBRD9-A for a specified period (e.g., 5 days).[1]
-
Add MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle-treated control.[1]
This guide provides a foundational understanding of the downstream effects of dBRD9-A. The provided data and protocols serve as a valuable resource for researchers investigating BRD9 as a therapeutic target and for the development of novel protein degraders.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 7. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of dBRD9-A and its Analogs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the potent and selective BRD9 degrader, dBRD9-A, and its notable analogs. The information presented herein is intended to assist researchers in selecting the most appropriate chemical tool for their studies in targeted protein degradation and cancer biology. We will delve into the performance of these molecules, supported by experimental data, and provide detailed methodologies for key assays.
Introduction to dBRD9-A and the Promise of BRD9 Degradation
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1] Aberrant BRD9 activity has been implicated in several cancers, including synovial sarcoma and multiple myeloma, making it an attractive therapeutic target.[1] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[2] dBRD9-A is a potent PROTAC that selectively targets BRD9 for degradation by hijacking the cell's ubiquitin-proteasome system.[2] It achieves this by simultaneously binding to BRD9 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[2][3] This guide will compare dBRD9-A with its analogs, highlighting their distinct mechanisms and degradation profiles.
Quantitative Data Summary
The following table summarizes the degradation potency (DC50), maximum degradation (Dmax), and anti-proliferative effects (EC50/IC50) of dBRD9-A and its analogs in various cell lines. This data is crucial for comparing the efficacy and selectivity of these compounds.
| Compound | Target(s) | E3 Ligase Recruited | Cell Line | DC50 | Dmax | EC50/IC50 | Citation(s) |
| dBRD9-A | BRD9 | CRBN | Synovial Sarcoma Cells | Low nM | Near complete | - | [4] |
| MOLM-13 | - | - | Potent antiproliferative effect | ||||
| dBRD9 | BRD9 | CRBN | MOLM-13 | - | - | 56.6 nM (IC50) | |
| VZ185 | BRD9, BRD7 | VHL | RI-1 | 1.8 nM (BRD9), 4.5 nM (BRD7) | >95% | - | [5] |
| EOL-1 | 2-8 nM (BRD9) | - | 3 nM | [6][7] | |||
| A-402 | - | - | 40 nM | [6] | |||
| AMPTX-1 | BRD9 | DCAF16 | MV4-11 | 0.5 nM | 93% | - | [8][9] |
| MCF-7 | 2 nM | 70% | - | [9] | |||
| HEK293 (BRD9-HiBiT) | 0.05 nM | 88% | - | [9] | |||
| DBr-1 | BRD9 | DCAF1 | HEK293 (BRD9-HiBiT) | 90 nM | - | - | [10] |
Mechanism of Action and Signaling Pathways
PROTACs like dBRD9-A function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the SWI/SNF complex, which in turn affects the expression of genes involved in cell proliferation and survival.
Caption: PROTAC-mediated degradation of BRD9 and its downstream cellular effects.
BRD9 is a critical component of the SWI/SNF chromatin remodeling complex. Its degradation can impact various signaling pathways, including the Notch and TGF-β/Activin/Nodal pathways, and can also regulate androgen receptor signaling in prostate cancer.[11][12][13]
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol details the steps to quantify the degradation of a target protein, such as BRD9, following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound (e.g., dBRD9-A) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD9) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density in multi-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC and a vehicle control for a predetermined duration (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells and cell culture reagents
-
PROTAC compound and vehicle control
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in opaque-walled 96-well plates at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data and determine the EC50/IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Comparative Discussion
dBRD9-A stands out as a potent and highly selective degrader of BRD9, recruiting the widely utilized CRBN E3 ligase. Its predecessor, dBRD9 , also demonstrates selectivity for BRD9 over other bromodomain proteins like BRD4 and BRD7.
In contrast, VZ185 is a dual degrader, targeting both BRD9 and its close homolog BRD7 by engaging the VHL E3 ligase.[5] This broader activity profile can be advantageous in contexts where the inhibition of both proteins is desired. However, for studies requiring specific interrogation of BRD9 function, a more selective degrader like dBRD9-A would be preferable.
A newer generation of BRD9 degraders employs different E3 ligases. AMPTX-1 is a "targeted glue" that recruits the DCAF16 E3 ligase, demonstrating remarkable potency with sub-nanomolar DC50 values.[8][9] DBr-1 utilizes the DCAF1 E3 ligase, offering an alternative mechanism that could potentially overcome resistance to CRBN- or VHL-based degraders.[10]
The choice of a BRD9 degrader will ultimately depend on the specific research question. For highly selective BRD9 degradation, dBRD9-A remains a gold standard. For dual BRD7/9 degradation, VZ185 is a potent option. For exploring novel degradation mechanisms or overcoming potential resistance, AMPTX-1 and DBr-1 provide valuable alternatives. Researchers should consider the E3 ligase expression levels in their model system, as this can significantly impact the efficacy of a given PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPTX1 | BRD9 degrader | Probechem Biochemicals [probechem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene - BRD9 [maayanlab.cloud]
- 12. academic.oup.com [academic.oup.com]
- 13. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Tumor Efficacy of dBRD9-A: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of targeting BRD9, this guide provides a comprehensive comparison of the in vivo anti-tumor effects of the BRD9 degrader, dBRD9-A, with other alternative BRD9-targeting compounds. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Comparative In Vivo Efficacy of BRD9-Targeting Compounds
The following tables summarize the in vivo anti-tumor activity of dBRD9-A and other notable BRD9 degraders and inhibitors in various cancer models.
Table 1: In Vivo Efficacy of BRD9 Degraders
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| dBRD9-A | Synovial Sarcoma | Xenograft | Not Specified | Inhibited tumor progression.[1][2][3][4] |
| Multiple Myeloma | Preclinical models | Not Specified | Inhibited multiple myeloma cell growth.[5] | |
| FHD-609 | Synovial Sarcoma | SYO-1 CDX | 0.05, 0.25, 1.0, 5.0 mg/kg (single IV) | Dose- and time-dependent BRD9 degradation and antitumor efficacy. |
| Synovial Sarcoma | ASKA CDX | 0.1, 0.5, 2.0 mg/kg (IV) | Superior tumor growth inhibition compared to ifosfamide (B1674421) and pazopanib; complete suppression at 2 mg/kg over 30 days.[3] | |
| CFT8634 | Synovial Sarcoma | PDX (SA13412, SA310) | Not Specified | Robust and dose-dependent inhibition of tumor growth, leading to durable tumor regressions.[6][7][8][9] |
| AMX-883 | Acute Myeloid Leukemia (AML) | Disseminated PDX | 30mg/kg BID and 100mg/kg QD (oral) | Significantly reduced leukemic burden in bone marrow and blood; superior to venetoclax (B612062) monotherapy. Synergistic efficacy when combined with venetoclax. |
Table 2: In Vivo Efficacy of BRD9 Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| BI-7273 | Acute Myeloid Leukemia (AML) | Xenograft | Not Specified | Displayed antitumor activity. |
| I-BRD9 | Prostate Cancer | Xenograft | Not Specified | Reduced tumor growth.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vivo experiments cited in this guide.
Patient-Derived Xenograft (PDX) Model Establishment for Sarcoma
This protocol outlines the general procedure for establishing and passaging patient-derived xenografts, a critical tool for evaluating the in vivo efficacy of anti-cancer agents.
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.[11][12]
-
Implantation: A small fragment of the fresh tumor tissue is subcutaneously implanted into the flank of an immunocompromised mouse (e.g., nude mouse).[11]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Passaging: Once the tumor reaches a volume of approximately 1500 mm³, it is harvested.[11] The tumor is then fragmented and re-implanted into a new cohort of mice for subsequent experiments.[11]
-
Histological Verification: At each passage, a portion of the tumor tissue is fixed in formalin, paraffin-embedded, and sectioned for histological analysis (e.g., H&E staining) to ensure the morphological characteristics of the xenograft remain consistent with the original patient tumor.[11]
In Vivo Efficacy Study of a BRD9 Degrader in a Xenograft Model
This protocol describes a typical workflow for assessing the anti-tumor activity of a protein degrader in an established xenograft mouse model.
-
Model Establishment: Tumor cells (e.g., synovial sarcoma cell lines) are injected subcutaneously into immunocompromised mice. Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Animal Randomization: Mice are randomized into treatment and vehicle control groups.
-
Drug Administration: The BRD9 degrader (e.g., dBRD9-A) or vehicle is administered to the mice according to the specified dosing regimen (e.g., route of administration, dose, and frequency).
-
Tumor Growth Measurement: Tumor volume and mouse body weight are measured at regular intervals throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested. A portion of the tumor tissue is processed for immunoblotting to confirm the in vivo degradation of the target protein (BRD9).[4]
-
Toxicity Assessment: Animal health is monitored throughout the study for any signs of toxicity. Blood samples may be collected for complete blood counts.[4]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Visualizations
The following diagrams illustrate the mechanism of action of dBRD9-A and a typical experimental workflow for in vivo validation.
Caption: Mechanism of dBRD9-A mediated BRD9 protein degradation and downstream anti-tumor effects.
Caption: A generalized workflow for conducting in vivo studies to validate anti-tumor efficacy.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. elifesciences.org [elifesciences.org]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. c4therapeutics.com [c4therapeutics.com]
- 10. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PATIENT-DERIVED XENOGRAFTS AS A PRECLINICAL MODEL FOR BONE SARCOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Patient-Derived Xenograft Mouse Model with Human Osteosarcoma Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of dBRD9-A's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PROTAC (Proteolysis Targeting Chimera) dBRD9-A with other alternative BRD9-targeting compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of dBRD9-A's mechanism of action.
Abstract
dBRD9-A is a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] By hijacking the ubiquitin-proteasome system, dBRD9-A effectively induces the degradation of BRD9, leading to significant downstream effects on gene expression and cellular processes in various cancer models.[1][3] This guide compares the performance of dBRD9-A with BRD9 inhibitors such as I-BRD9 and BI-7273, as well as other BRD9 degraders, providing evidence for its distinct mechanism and potent anti-tumor activity.
Comparison with Alternative Molecules
dBRD9-A's primary distinction from traditional inhibitors lies in its event-driven, catalytic mode of action, leading to the complete removal of the target protein rather than just blocking its function. This results in a more profound and sustained biological effect.
Quantitative Data Summary
The following tables summarize the comparative efficacy and potency of dBRD9-A and other BRD9-targeting molecules across various cancer cell lines.
Table 1: Comparison of IC50 Values (Cell Viability)
| Compound | Cell Line | IC50 (nM) | Treatment Duration | E3 Ligase Recruited | Reference |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 days | Cereblon | |
| dBRD9-A | Synovial Sarcoma (HSSYII, SYO1) | ~100 | 9 days | Cereblon | [1] |
| I-BRD9 | Prostate Cancer (LNCaP, VCaP, 22Rv1, C4-2) | ~3000 | 5 days | N/A (Inhibitor) | |
| BI-7273 | Synovial Sarcoma (HSSYII, SYO1) | >1000 | Not Specified | N/A (Inhibitor) | [1] |
| dBRD9 | AML (EOL-1) | 4.872 | 7 days | Cereblon | [4] |
Table 2: Comparison of Degradation Potency (DC50 and Dmax)
| Compound | Cell Line | DC50 (nM) | Dmax (% Degradation) | Assay Time | E3 Ligase Recruited | Reference |
| dBRD9-A | Synovial Sarcoma (HSSYII) | Low nM | Near complete | 6-72 hours | Cereblon | [1] |
| dBRD9 | AML (MOLM-13) | Not Specified | >95% at 100nM | 2 hours | Cereblon | [5] |
| VZ185 | HEK293 | 4.5 | Not Specified | 2 hours | VHL | [6] |
| DBr-1 | HEK293 | 90 | Not Specified | 2 hours | DCAF1 | [6][7] |
Mechanism of Action of dBRD9-A
dBRD9-A is a heterobifunctional molecule that simultaneously binds to the BRD9 protein and the E3 ubiquitin ligase Cereblon (CRBN).[1] This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the 26S proteasome.
Downstream Signaling Pathways Affected by dBRD9-A
The degradation of BRD9 by dBRD9-A has been shown to impact several key signaling pathways implicated in cancer progression.
Ribosome Biogenesis and MYC Regulation
In multiple myeloma, dBRD9-A-mediated degradation of BRD9 leads to the downregulation of genes involved in ribosome biogenesis and a decrease in the expression of the master regulator MYC.[3] This disrupts protein synthesis and inhibits cell growth.[3]
Oncogenic Transcription in Synovial Sarcoma
In synovial sarcoma, BRD9 is a component of the oncogenic SS18-SSX fusion protein complex.[1] dBRD9-A-induced degradation of BRD9 disrupts the function of this complex, leading to the downregulation of oncogenic transcriptional programs and subsequent tumor growth inhibition.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent verification of dBRD9-A's mechanism.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with dBRD9-A.[4]
Materials:
-
dBRD9-A
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-BRD9
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of dBRD9-A concentrations or DMSO for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Collect the supernatant containing the protein lysate after centrifugation.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.[4]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
This protocol can be used to confirm the formation of the BRD9-dBRD9-A-CRBN ternary complex.[8]
Materials:
-
Co-Immunoprecipitation Kit
-
Cells treated with dBRD9-A or vehicle control
-
Antibody against the E3 ligase (e.g., anti-CRBN)
-
Antibody against BRD9
Procedure:
-
Cell Lysis: Lyse cells treated with dBRD9-A and vehicle control using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Incubate the lysate with beads to remove non-specifically binding proteins.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., CRBN) to pull down the complex.
-
Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.[8]
Conclusion
The data presented in this guide demonstrate that dBRD9-A is a highly effective and selective degrader of BRD9. Its mechanism of action, which involves the complete removal of the BRD9 protein, offers a distinct and potentially more advantageous therapeutic strategy compared to traditional small molecule inhibitors. The profound downstream effects on key oncogenic pathways, such as MYC signaling and ribosome biogenesis, underscore its potential as a valuable tool for cancer research and a promising candidate for further drug development. The provided experimental protocols offer a framework for the independent verification of these findings.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 3. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Control Experiments for dBRD9-A Functional Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the use of precise and well-controlled experiments is paramount to validate the on-target effects of novel molecules. This guide provides a comparative overview of essential control experiments for functional studies of dBRD9-A, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing protein 9 (BRD9). The inclusion of appropriate controls is critical to distinguish between the intended pharmacological effects of BRD9 degradation and potential off-target or non-specific activities.
The Importance of Controls in dBRD9-A Studies
dBRD9-A functions by forming a ternary complex between BRD9 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[1] To ensure that the observed cellular phenotypes are a direct consequence of BRD9 removal, a multi-pronged approach to controls is necessary. This typically includes:
-
Vehicle Control: A solvent control (e.g., DMSO) is the most basic comparison to account for any effects of the delivery vehicle on the cells.
-
Genetic Knockdown: Using techniques like shRNA or CRISPR-Cas9 to reduce BRD9 expression provides a genetic benchmark for the pharmacological effects of dBRD9-A.[2]
-
Inactive Epimer/Analog Control: An ideal negative control is a molecule structurally highly similar to dBRD9-A but unable to induce BRD9 degradation due to a lack of binding to either BRD9 or the E3 ligase. While not always readily available, such controls offer the highest level of specificity.
This guide will focus on comparing dBRD9-A with vehicle and genetic knockdown controls, for which substantial experimental data exists.
Quantitative Data Summary
The following tables summarize the comparative performance of dBRD9-A against control treatments in key cellular assays.
Table 1: Comparison of dBRD9-A and BRD9 Knockdown on BRD9 Protein Levels and Cell Viability
| Treatment/Control | Cell Line | Assay | Outcome | Reference |
| dBRD9-A (100 nM) | OPM2 (Multiple Myeloma) | Western Blot | Significant BRD9 degradation | [2] |
| shBRD9 | OPM2 (Multiple Myeloma) | Western Blot | Significant BRD9 knockdown | [2] |
| dBRD9-A (10-100 nM) | Multiple Myeloma Cell Lines | Cell Growth Assay | IC50 of 10 to 100 nmol/L | [2] |
| dBRD9-A (100 nM) | HSSYII (Synovial Sarcoma) | Western Blot | Near complete BRD9 degradation at low nanomolar concentrations | [3] |
| dBRD9-A | Synovial Sarcoma Cell Lines | Viability Assay | More potent than BRD9 inhibitors | [4] |
| dBRD9-A (50 mg/kg) | Synovial Sarcoma Xenograft | In vivo tumor growth | Inhibited tumor progression | [5] |
Table 2: Effect of dBRD9-A and BRD9 Knockdown on Downstream Gene and Protein Expression
| Treatment/Control | Cell Line | Target Genes/Proteins | Effect | Reference |
| dBRD9-A (100 nM) | OPM2 (Multiple Myeloma) | Ribosome biogenesis genes (e.g., RRS1, PES1, BOP1) | Downregulation | [2] |
| shBRD9 | OPM2 (Multiple Myeloma) | Ribosome biogenesis genes (e.g., RRS1, PES1, BOP1) | Downregulation | [2] |
| dBRD9-A (100 nM) | OPM2 (Multiple Myeloma) | MYC | Decreased expression | [2] |
| shBRD9 | OPM2 (Multiple Myeloma) | MYC | Decreased expression | [2] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol is used to quantify the reduction in BRD9 protein levels following treatment with dBRD9-A compared to a vehicle control.
Materials:
-
Cell line of interest (e.g., OPM2, HSSYII)
-
dBRD9-A
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-BRD9
-
Primary antibody: Loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of dBRD9-A or an equivalent volume of DMSO for the specified time points (e.g., 4, 8, 16, 24 hours).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for a loading control protein.[6]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[6]
-
Quantification: Use image analysis software to perform densitometry on the protein bands. Normalize the BRD9 band intensity to the corresponding loading control band intensity to compare the relative BRD9 levels between dBRD9-A-treated and control samples.
Visualizations: Pathways and Workflows
Caption: Mechanism of action of dBRD9-A leading to targeted degradation of BRD9.
Caption: Key signaling pathways modulated by BRD9 and impacted by dBRD9-A.
Caption: Experimental workflow for comparing dBRD9-A and control treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. elifesciences.org [elifesciences.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling dBRD 9-A
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
As a potent research compound, dBRD 9-A should be handled with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin or eyes. The primary hazards associated with similar compounds are skin and eye irritation.
A multi-layered approach to PPE is essential to mitigate risks of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Recommended if weighing outside a certified chemical fume hood |
| Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work should be conducted in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work should be conducted in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work should be conducted in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if handling sealed waste containers |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation:
-
Consult Safety Information: Before beginning any work, review this guide and any available safety information for this compound and similar compounds.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers inside a certified chemical fume hood to minimize movement and potential for spills.
-
Don PPE: Put on all required personal protective equipment as specified in the table above before entering the designated work area.
Handling:
-
Work Within a Fume Hood: Conduct all manipulations of this compound, especially the handling of the solid compound and preparation of solutions, exclusively within a certified and properly functioning chemical fume hood.
-
Avoid Dust and Aerosol Formation: When handling the solid form of this compound, use caution to avoid creating dust.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, follow the first aid procedures outlined below.
-
Keep Containers Sealed: Keep the container of this compound tightly sealed when not in use to prevent contamination and accidental spillage.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent, followed by soap and water.
-
Doff PPE: Remove PPE carefully to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste stream.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.
Emergency Procedures
Spill Response:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: For larger spills, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[1][2] Wash out the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including used gloves, pipette tips, and absorbent materials, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Container Labeling:
-
Clearly label all waste containers as "Hazardous Waste" and list "this compound" as a component.
Storage and Disposal:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area.
-
Arrange for the collection and disposal of hazardous waste through your institution's EHS department.
Experimental Workflow Diagram
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
